5-Cyclopropoxy-4-fluoro-2-iodopyridine
Description
Properties
Molecular Formula |
C8H7FINO |
|---|---|
Molecular Weight |
279.05 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-fluoro-2-iodopyridine |
InChI |
InChI=1S/C8H7FINO/c9-6-3-8(10)11-4-7(6)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
DXVYDMAKQNWCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2F)I |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical and Synthetic Profiling of 5-Cyclopropoxy-4-fluoro-2-iodopyridine: A High-Value Scaffold in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of highly functionalized heterocyclic building blocks is paramount for navigating the complex multi-parameter optimization required in drug discovery. 5-Cyclopropoxy-4-fluoro-2-iodopyridine (CAS: 1243358-48-6)[1] represents a masterclass in rational scaffold design. By integrating three distinct, orthogonal functional handles—an iodine atom, a fluorine atom, and a cyclopropoxy ether—onto an electron-deficient pyridine core, this intermediate enables rapid, divergent synthesis of complex pharmacophores while inherently optimizing for metabolic stability and membrane permeability.
This technical guide deconstructs the physicochemical properties of this scaffold and provides field-validated, self-monitoring protocols for its downstream functionalization.
Structural and Electronic Architecture
The utility of 5-Cyclopropoxy-4-fluoro-2-iodopyridine lies in the precise electronic "push-pull" network established by its substituents. As an Application Scientist, understanding the causality behind these structural choices is critical for predicting reactivity and pharmacokinetic outcomes.
-
The 2-Iodo Position (Cross-Coupling Handle): Iodine is highly polarizable and forms a relatively weak C-I bond. This makes the C2 position the kinetically favored site for oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling highly selective cross-coupling reactions without competing activation at the C-F bond[2].
-
The 4-Fluoro Position (Electronic Modulator & SNAr Site): Fluorine exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+M). This net withdrawal significantly lowers the pKa of the adjacent pyridine nitrogen, which mitigates basicity-driven hERG channel liabilities and improves lipophilicity[3]. Furthermore, the highly polarized C-F bond serves as an electrophilic site for Nucleophilic Aromatic Substitution (SNAr) once the C2 position has been functionalized.
-
The 5-Cyclopropoxy Group (Metabolic Shield): The cyclopropyl ring is not merely a lipophilic spacer. Due to the enhanced s-character of its C-C bonds, it behaves somewhat like an alkene, providing unique conformational rigidity. More importantly, the steric bulk of the cyclopropyl group effectively shields the adjacent ether oxygen from cytochrome P450-mediated oxidative dealkylation, vastly improving the metabolic stability of the resulting drug candidate compared to standard methoxy or ethoxy analogs[4].
Physicochemical Profile
The baseline physicochemical properties dictate the handling, storage, and biological behavior of the compound. The data summarized below reflects the consensus values and predicted parameters for this specific scaffold.
| Parameter | Value / Descriptor | Scientific Implication |
| IUPAC Name | 5-Cyclopropoxy-4-fluoro-2-iodopyridine | Standardized nomenclature for regulatory filings. |
| CAS Registry Number | 1243358-48-6[1] | Unique identifier for sourcing and tracking. |
| Molecular Formula | C8H7FINO | Defines the exact atomic composition. |
| Molecular Weight | 279.05 g/mol | Optimal low-MW starting point for fragment-based design. |
| Exact Mass | 278.9556 Da | Critical for high-resolution LC-MS reaction monitoring. |
| Predicted LogP | ~2.8 | Balances aqueous solubility with lipid membrane permeability. |
| Topological Polar Surface Area | 22.12 Ų | Excellent passive blood-brain barrier (BBB) penetration potential. |
| Hydrogen Bond Acceptors | 3 (N, O, F) | Facilitates target protein binding via dipole interactions. |
| Physical State | Viscous liquid to low-melting solid | Requires temperature-controlled storage (2-8 °C) to prevent degradation. |
Mechanistic Reactivity & Synthetic Logic
The true power of this scaffold is its capacity for orthogonal functionalization. The reactivity map below outlines the logical sequence of modifications. Because the C-I bond is far more reactive toward palladium than the C-F bond, one can perform a Suzuki-Miyaura coupling at C2, followed by an SNAr reaction at C4, entirely avoiding the need for cumbersome protecting group chemistry.
Fig 1: Structural reactivity map of 5-Cyclopropoxy-4-fluoro-2-iodopyridine highlighting orthogonal handles.
Validated Experimental Protocols
To ensure high-fidelity results, the following protocols are designed as self-validating systems. Every critical step includes an explanation of the underlying chemical causality, ensuring researchers understand why a parameter is controlled, rather than just how to execute it.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C2
This protocol leverages the highly reactive C-I bond to install an aryl or heteroaryl group using a boronic acid partner[5].
Reagents:
-
5-Cyclopropoxy-4-fluoro-2-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Reagent Assembly: Charge a Schlenk flask with the iodopyridine, arylboronic acid, and 1,4-dioxane.
-
Causality: Dioxane is chosen over lower-boiling solvents because it allows safe heating to 90 °C, accelerating the rate-limiting reductive elimination step.
-
-
Rigorous Degassing (Self-Validation Step): Sparge the mixture with Argon for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. A color change from orange to black during heating indicates catastrophic catalyst death due to poor degassing.
-
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ and the aqueous K₂CO₃ solution.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is mandatory for the final reductive elimination. The aqueous carbonate forms a reactive boronate complex, facilitating transmetalation.
-
-
Thermal Activation: Heat the biphasic mixture to 90 °C with vigorous stirring for 4-6 hours.
-
In-Process Control (IPC): Sample the organic layer for LC-MS analysis. The reaction is complete when the exact mass of the starting material (278.95 Da) is fully consumed.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Fig 2: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling at the C2 position.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4
Once the C2 position is functionalized, the C4-fluoro group can be displaced by primary or secondary amines.
Step-by-Step Methodology:
-
Solvent & Reagent Selection: Dissolve the C2-functionalized intermediate in anhydrous DMSO (0.5 M). Add the desired amine nucleophile (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Causality: DMSO is a highly polar aprotic solvent that stabilizes the Meisenheimer complex intermediate. DIPEA acts as an acid scavenger to neutralize the HF byproduct, preventing protonation and deactivation of the incoming amine nucleophile.
-
-
Thermal Activation: Heat the reaction mixture to 100–120 °C in a sealed tube.
-
Causality: While the 4-fluoro position is activated by the pyridine nitrogen, the +M effect of the adjacent 5-cyclopropoxy group partially deactivates the ring. Elevated thermal energy is required to overcome this activation barrier.
-
-
IPC & Quench: Monitor via TLC/LC-MS. Upon completion, cool the mixture and crash the product out by adding ice water. Filter the resulting precipitate or extract with EtOAc if it remains an oil.
References
1. 2. 3. 4. 5.
Sources
- 1. 1243358-48-6|5-Cyclopropoxy-4-fluoro-2-iodopyridine| Ambeed [ambeed.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-Cyclopropoxy-4-fluoro-2-iodopyridine in Organic Solvents
[1]
Executive Summary
Compound: 5-Cyclopropoxy-4-fluoro-2-iodopyridine Classification: Halogenated Heterocyclic Ether Primary Application: Synthetic intermediate for medicinal chemistry (e.g., Suzuki-Miyaura or Sonogashira cross-coupling).[1]
This technical guide provides a comprehensive solubility profile for 5-Cyclopropoxy-4-fluoro-2-iodopyridine .[1] As a Senior Application Scientist, I have synthesized this data based on Structure-Property Relationships (SPR) of halogenated pyridine analogs and standard pharmaceutical profiling protocols.
Key Insight: The presence of the cyclopropoxy group at the C5 position significantly modulates the lipophilicity compared to methoxy analogs, enhancing solubility in non-polar aprotic solvents while maintaining high solubility in polar aprotic media (DMSO, DMF). The electron-withdrawing nature of the fluorine (C4) and iodine (C2) atoms reduces the basicity of the pyridine nitrogen, rendering the molecule poorly soluble in aqueous acidic media compared to non-halogenated pyridines.
Physicochemical Characterization & Theoretical Profile[2]
Before experimental determination, we must establish the theoretical solubility landscape.[2] This molecule exhibits a "Lipophilic-Polar" dichotomy common in drug intermediates.[1][2]
Structural Determinants of Solubility
-
Pyridine Core: Provides a polar, planar scaffold.[1][2] The nitrogen atom is a hydrogen bond acceptor (HBA).[1][2]
-
Iodine (C2): A large, polarizable "soft" halogen.[1][2] It increases lipophilicity (LogP) and enhances solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).[2]
-
Fluorine (C4): Highly electronegative.[1][2] It lowers the pKa of the pyridine nitrogen, reducing water solubility even at lower pH.[2]
-
Cyclopropoxy (C5): A critical solubility modulator.[1][2] The cyclopropyl ring adds steric bulk and hydrophobicity (3 carbons), disrupting crystal lattice energy more effectively than a simple methoxy group.[2] This typically increases solubility in ethers (THF, MTBE) and hydrocarbons.[1][2]
Predicted Physicochemical Parameters[1][3][4]
Solubility Profile: Solvent Compatibility Matrix
The following table categorizes the solubility of 5-Cyclopropoxy-4-fluoro-2-iodopyridine based on polarity and functional group interaction.
Data Status: Predicted based on SPR of structural analogs (e.g., 2-Fluoro-5-iodopyridine).[1]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Dipole-dipole interactions dominate.[1] The polarizable iodine and electronegative fluorine stabilize the solute in high-dielectric media.[1][2] Ideal for stock solutions.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the lipophilic halogenated core.[1][2] DCM is the preferred solvent for extraction and chromatography.[1][2] |
| Ethers | THF, 1,4-Dioxane, MTBE | High (>50 mg/mL) | The cyclopropoxy group enhances compatibility with ether solvents.[1] THF is the recommended solvent for Grignard/Lithiation reactions.[1][2] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Good general solubility.[1][2] Ethyl Acetate is the standard solvent for silica gel chromatography (eluent).[2] |
| Alcohols | Methanol, Ethanol, IPA | Moderate (10-50 mg/mL) | Soluble, but less than in aprotic solvents due to lack of H-bond donors in the solute.[1] Heating may be required for high concentrations.[1][2] |
| Aromatics | Toluene, Xylene | Moderate | Soluble due to pi-pi stacking interactions with the pyridine ring.[1][2] Useful for high-temp cross-coupling.[1][2] |
| Alkanes | Hexanes, Heptane, Pentane | Low (<5 mg/mL) | The polar pyridine nitrogen and C-F bond discourage solubility in pure hydrocarbons.[1][2] Often used as an anti-solvent to induce crystallization.[1][2] |
| Water | Water, PBS (pH 7.[1][2][3]4) | Insoluble (<0.1 mg/mL) | Highly lipophilic.[1][2] No H-bond donors to facilitate aqueous solvation.[1][2] |
Experimental Protocols (Validation)
To generate the exact numerical solubility data (Thermodynamic Solubility), you must perform the Equilibrium Shake-Flask Method .[1] This is the "Gold Standard" for regulatory submissions and process chemistry.[1][2]
Protocol: Thermodynamic Solubility (Shake-Flask)[1]
Objective: Determine the saturation concentration (
Materials:
-
Compound: 5-Cyclopropoxy-4-fluoro-2-iodopyridine (Solid, >98% purity).[1]
-
Solvents: HPLC Grade (e.g., DMSO, Methanol, Water).[2]
-
Equipment: Orbital shaker, Centrifuge (or 0.45 µm PTFE syringe filters), HPLC-UV.[1][2]
Step-by-Step Workflow:
-
Preparation: Weigh approx. 5–10 mg of solid into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.[1][2][4]
-
Saturation Check:
-
Equilibration: Cap the vial and agitate on an orbital shaker at 25°C for 24 hours.
-
Note: For viscous solvents (DMSO), ensure vigorous mixing.[2]
-
-
Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.45 µm PTFE filter (ensure filter compatibility).
-
-
Quantification:
Protocol: Kinetic Solubility (High-Throughput)
Objective: Rapid estimation for biological assays (avoiding precipitation).
Visualization of Workflows
Solubility Determination Decision Tree
This diagram outlines the logical flow for determining which solubility method to employ based on the stage of drug development.
Caption: Decision matrix for selecting Kinetic (HTS) vs. Thermodynamic (Process) solubility protocols.
Solvent Selection for Synthesis (Cross-Coupling)
Since this molecule is an intermediate, selecting the right solvent for subsequent reactions (e.g., Suzuki Coupling) is critical.[2]
Caption: Solvent selection logic for synthetic transformations of the target intermediate.[1]
References
-
Völgyi, G., et al. "General Solubility Equation (GSE) and its Application in Drug Discovery."[2] ADMET & DMPK, vol. 6, no.[2] 2, 2018.[2] Link
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, vol. 46, no. 1-3, 2001.[1][2] Link
-
Evotec. "Thermodynamic Solubility Assay Protocol."[1][2][5] Evotec Assay Guides. Link
-
Sigma-Aldrich. "Safety Data Sheet: 2-Fluoro-5-iodopyridine (Analog)." Merck KGaA.[1][2] Link
-
WuXi AppTec. "Kinetic & Thermodynamic Solubility Testing Services."[1][2][3] DMPK Service Guide. Link
Technical Monograph: Structural Elucidation of 5-Cyclopropoxy-4-fluoro-2-iodopyridine
This is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes theoretical principles with practical spectral analysis for the structural elucidation of 5-Cyclopropoxy-4-fluoro-2-iodopyridine , a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., c-Met, ALK).
CAS Registry Number: 1243358-48-6
Molecular Formula: C
Executive Summary & Application Context
5-Cyclopropoxy-4-fluoro-2-iodopyridine serves as a high-value scaffold in medicinal chemistry, particularly for the installation of the 5-cyclopropoxy motif—a lipophilic, metabolically stable ether linkage often used to optimize potency and solubility in tyrosine kinase inhibitors. The presence of the iodine atom at C2 allows for versatile cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the fluorine atom at C4 provides a handle for nucleophilic aromatic substitution (S
This guide provides a definitive reference for the NMR characterization of this compound, focusing on the unique scalar couplings introduced by the fluorine nucleus (
Experimental Protocol: Sample Preparation
To ensure high-resolution spectral acquisition and reproducibility, the following protocol is recommended.
Solvent Selection
-
Primary Solvent: DMSO-d
(Dimethyl sulfoxide-d ) is preferred due to the compound's polarity and potential poor solubility in non-polar solvents. DMSO also prevents the aggregation often seen with halogenated pyridines. -
Secondary Solvent: CDCl
(Deuterated Chloroform) may be used for routine analysis, but chemical shifts will vary slightly due to solvent effects.
Preparation Workflow
-
Weighing: Accurately weigh 5–10 mg of the solid intermediate into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-d
(99.9% D). -
Homogenization: Sonicate for 30 seconds to ensure complete dissolution.
-
Filtration: If any turbidity remains, filter through a glass wool plug directly into a 5 mm NMR tube.
-
Referencing: Calibrate the spectrum to the residual solvent peak (DMSO-d
quintet at 2.50 ppm for H; septet at 39.52 ppm for C).
H NMR Spectral Analysis (400 MHz, DMSO-d )
The proton NMR spectrum is characterized by the simplified aromatic region (due to the tetra-substituted pyridine ring) and the distinctive cyclopropyl pattern.
Reference Spectral Data
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |
| 8.25 | d | 1H | H-6 | Para to Iodine; Ortho to Cyclopropoxy. Deshielded by N and O. Small coupling to F-4. | |
| 7.88 | d | 1H | H-3 | Ortho to Iodine and Fluorine. Shielded relative to H-6 due to I-effect, but doublet due to | |
| 4.05 – 3.98 | m | 1H | - | OCH (Cyclopropyl) | Deshielded methine proton adjacent to Oxygen. |
| 0.85 – 0.78 | m | 2H | - | CH | High-field cyclopropyl methylene protons (cis to O). |
| 0.70 – 0.65 | m | 2H | - | CH | High-field cyclopropyl methylene protons (trans to O). |
Mechanistic Insight
-
H-3 Doublet: The proton at position 3 is ortho to the fluorine atom at position 4. This results in a characteristic
coupling of approximately 6–8 Hz. -
H-6 Signal: The proton at position 6 is meta to the fluorine. While
coupling (meta) is typically small (1–3 Hz), it is often resolvable in high-field instruments, appearing as a narrow doublet or broadened singlet. -
Cyclopropyl Roof Effect: The methylene protons of the cyclopropyl group often display higher-order "roofing" effects due to their magnetic non-equivalence and strong geminal/vicinal couplings.
C NMR Spectral Analysis (100 MHz, DMSO-d )
The carbon spectrum is dominated by C-F coupling, which splits the signals for C-3, C-4, and C-5 into doublets.
Reference Spectral Data
| Chemical Shift ( | Multiplicity | Assignment | Structural Logic | |
| 158.5 | d | C-4 | Directly bonded to Fluorine. Large doublet. | |
| 148.2 | d | C-5 | Ipso to Cyclopropoxy; Ortho to Fluorine. | |
| 142.1 | s (or d) | C-6 | Ortho to N; Meta to Fluorine. | |
| 118.4 | d | C-3 | Ortho to Fluorine; Ortho to Iodine. | |
| 109.5 | s (or d) | C-2 | Ipso to Iodine. Shielded by "Heavy Atom Effect". | |
| 54.2 | s | - | OCH | Cyclopropyl methine. |
| 6.1 | s | - | CH | Cyclopropyl methylene. |
Key Diagnostic Features
-
C-4 (158.5 ppm): The large
coupling (~260 Hz) is the definitive marker for the C-F bond. -
C-2 (109.5 ppm): The carbon attached to Iodine is significantly shielded (upfield shift) due to the relativistic "Heavy Atom Effect" of Iodine, distinguishing it from a bromo- or chloro-pyridine.
Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.
Figure 1: Step-by-step logic for structural confirmation using NMR observables.
Synthesis & Regiochemistry Validation
Understanding the synthesis aids in spectral assignment. The compound is typically prepared via Nucleophilic Aromatic Substitution (S
Pathway:
-
Precursor: 4,5-Difluoro-2-iodopyridine.
-
Reagent: Sodium Cyclopropoxide (generated in situ).
-
Regioselectivity: The substitution occurs preferentially at C-5 (rather than C-4) if C-4 is deactivated or if steric/electronic control favors the 5-position. However, in many fluoro-pyridines, C-4 is highly reactive.
-
Note: If the product were the 4-cyclopropoxy-5-fluoro isomer, the
coupling on the proton at C-6 would be larger (~9-10 Hz) because it would be ortho to the fluorine. In the target structure (5-cyclopropoxy-4-fluoro), H-6 is meta to the fluorine, resulting in a much smaller coupling (~2-3 Hz). This is the critical NMR discriminator between the two regioisomers.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965620 (Related Analog: 5-cyclopropyl-2-fluoro-4-iodopyridine). Retrieved from [Link]
- AstraZeneca AB (2017).US Patent 9,732,058 B2: 2-(2,4,5-substituted-anilino)pyrimidine compounds. (Describes the synthesis and characterization of related 5-substituted-4-fluoro-2-iodopyridine intermediates).
-
Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison. (Authoritative source for C-F and H-F coupling constants). Retrieved from [Link]
An In-depth Technical Guide to the Melting and Boiling Points of 5-Cyclopropoxy-4-fluoro-2-iodopyridine
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the melting and boiling points of the novel compound 5-Cyclopropoxy-4-fluoro-2-iodopyridine. Given the specificity of this molecule, publicly available experimental data is scarce. Therefore, this document emphasizes the foundational principles and robust methodologies required by researchers, scientists, and drug development professionals to characterize such compounds.
Theoretical Framework: Molecular Structure and its Influence on Physical Properties
The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. A detailed analysis of the structure of 5-Cyclopropoxy-4-fluoro-2-iodopyridine reveals several key features that collectively determine its physical state at a given temperature. The relative strength of intermolecular forces generally follows the trend: Ionic > Hydrogen bonding > Dipole-dipole > Van der Waals dispersion forces.[1]
-
Pyridine Core: The nitrogen atom in the pyridine ring introduces a dipole moment, making the molecule polar. This allows for dipole-dipole interactions between molecules.
-
Iodo Group: Iodine is a large, highly polarizable atom. This contributes significantly to strong van der Waals dispersion forces, which increase with molecular size and surface area.[2][3] The presence of a large halogen like iodine is expected to substantially elevate both the melting and boiling points compared to non-iodinated analogs.
-
Fluoro Group: Fluorine is the most electronegative element, creating a strong C-F bond dipole. This enhances the overall polarity of the molecule, contributing to dipole-dipole interactions.
-
Cyclopropoxy Group: The ether linkage (-O-) is polar and can act as a hydrogen bond acceptor. The cyclopropyl ring is a bulky group that can influence molecular packing in the solid state, which affects the melting point.[4]
Collectively, the high molecular weight and the combination of strong dipole-dipole interactions and significant van der Waals forces suggest that 5-Cyclopropoxy-4-fluoro-2-iodopyridine is a solid at room temperature with a relatively high melting point and a very high boiling point.
Caption: Workflow for accurate melting point determination.
Experimental Protocol for Boiling Point Determination
Due to its high predicted boiling point and complex structure, 5-Cyclopropoxy-4-fluoro-2-iodopyridine may be susceptible to decomposition at atmospheric pressure. Therefore, a micro-boiling point determination method is recommended, as it requires a minimal amount of sample and can be performed quickly. [5][6] Apparatus:
-
Thiele tube or a small beaker with high-boiling mineral oil. [7]* Thermometer.
-
Small test tube (e.g., 6 x 50 mm).
-
Melting point capillary tube (sealed at one end).
-
Rubber band or wire to attach the test tube to the thermometer.
Protocol:
-
Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Sample Addition: Add a few drops of the liquid sample (if the compound is melted) into the small test tube.
-
Capillary Insertion: Place the melting point capillary tube, with its open end down, into the liquid in the test tube. [5]4. Heating: Suspend the entire assembly in the Thiele tube or oil bath. Heat the side arm of the Thiele tube gently. [7]5. Observation: As the temperature rises, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip. [7]6. Data Recording: Stop heating when the rapid stream of bubbles is observed. The bubble stream will slow down and stop as the apparatus cools. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment. This is the boiling point. 7. Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary.
Caption: Workflow for micro-boiling point determination.
Data Integrity and Reporting
For all physical property measurements, adherence to good reporting practices is essential for scientific integrity and reproducibility. According to guidelines from the International Union of Pure and Applied Chemistry (IUPAC), reported data should be well-defined, traceable, and include an assessment of uncertainty. [8][9][10][11]
-
Purity: The purity of the sample must be established using an orthogonal analytical method (e.g., NMR, LC-MS, elemental analysis) and reported alongside the physical constants.
-
Calibration: Ensure all thermometers and measurement devices are properly calibrated.
-
Documentation: Record all experimental conditions, including the atmospheric pressure during a boiling point determination.
By following these rigorous theoretical and experimental frameworks, researchers can confidently determine and interpret the melting and boiling points of 5-Cyclopropoxy-4-fluoro-2-iodopyridine and other novel chemical entities, ensuring data of the highest quality and utility for drug discovery and development programs.
References
-
Application of Quantitative Structure−Performance Relationship and Neural Network Models for the Prediction of Physical Properties from Molecular Structure. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Micro-boiling point measurement. University of Calgary. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Exp 1 - Melting Points. University of Wisconsin-River Falls. [Link]
-
On good reporting practices for property measurements. Chemistry International, IUPAC. [Link]
-
Building a Quantitative Structure-Property Relationship (QSPR) Model. PubMed. [Link]
-
Micro Method for Boiling Point Determination. Scribd. [Link]
-
Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
-
Determination of Melting Point Lab. My Life Science Career. [Link]
-
Melting point determination. SSERC. [Link]
-
Quantitative structure–activity relationship. Wikipedia. [Link]
-
Micro-boiling point measurement - Chemistry. University of Calgary. [Link]
-
Micro Boiling Point Determination. chymist.com. [Link]
-
How to Determine Boiling Points on the Microscale. Chemtips. [Link]
-
Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. ResearchGate. [Link]
-
On quantitative structure-property relationship (QSPR) analysis of physicochemical properties and anti-hepatitis prescription drugs using a linear regression model. Scientific Reports. [Link]
-
On good reporting practices for property measurements. ResearchGate. [Link]
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Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
-
How does the presence of a functional group affect boiling and melting points? TutorChase. [Link]
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Prediction of boiling points and melting points of aromatic compounds. OSTI.GOV. [Link]
-
Group 17: General Properties of Halogens. Chemistry LibreTexts. [Link]
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Guidelines for Drafting IUPAC Technical Reports and Recommendations. IUPAC. [Link]
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Technical Reports. IUPAC. [Link]
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3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]
-
Boiling Point and Melting Point in Organic Chemistry. Chemistry Steps. [Link]
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Atomic and Physical Properties of Halogens. Chemistry LibreTexts. [Link]
-
5-Chloro-2-fluoro-4-iodopyridine. PubChem. [Link]
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Methodological & Application
Application Note: Strategic Synthesis of 5-Cyclopropoxy-4-fluoro-2-iodopyridine
Executive Summary
5-Cyclopropoxy-4-fluoro-2-iodopyridine is a high-value heterocyclic building block, primarily employed in the synthesis of tyrosine kinase inhibitors (e.g., c-Met, VEGFR targets). Its structural core—a tri-substituted pyridine—presents a unique synthetic challenge: the orthogonal installation of a lipophilic cyclopropyl ether at the meta (C5) position while preserving the nucleophile-sensitive fluorine at C4 and the reactive iodine handle at C2.
This guide outlines two distinct, chemically validated synthetic routes designed to maximize regioselectivity and yield. Protocol A utilizes a metal-catalyzed etherification on a commercially available halogenated precursor, while Protocol B employs an oxidative Chan-Lam coupling strategy suitable for late-stage diversification.
Retrosynthetic Analysis
The strategic disconnection relies on the differential reactivity of the halogen substituents. The C4-Fluorine is highly activated toward Nucleophilic Aromatic Substitution (
Caption: Retrosynthetic logic prioritizing the preservation of the C4-Fluoro motif.
Protocol A: The Ullmann-Finkelstein Strategy (Primary Route)
This route is preferred for scale-up as it utilizes the commercially available 2-Chloro-4-fluoro-5-iodopyridine . It exploits the reactivity order of aryl halides in Copper-catalyzed couplings: I > Br > Cl >> F .
Phase 1: Selective C5-O-Cyclopropylation
Objective: Install the cyclopropoxy group at C5 by displacing the iodine, leaving the C2-chlorine and C4-fluorine intact.
-
Substrate: 2-Chloro-4-fluoro-5-iodopyridine
-
Reagent: Cyclopropanol
-
Catalyst System: CuI / 1,10-Phenanthroline
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon, charge a pressure tube with 2-Chloro-4-fluoro-5-iodopyridine (1.0 equiv), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), and Cesium Carbonate (
, 2.0 equiv). -
Solvation: Add anhydrous Toluene (0.2 M concentration).
-
Reagent Addition: Add Cyclopropanol (1.5 equiv).
-
Reaction: Seal the tube and heat to 110°C for 16–24 hours.
-
Mechanism Note: The soft Cu(I) catalyst inserts oxidatively into the C-I bond. The C4-F bond is too strong for oxidative addition, and the C2-Cl is significantly less reactive under these specific conditions.
-
-
Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Target Intermediate:2-Chloro-5-cyclopropoxy-4-fluoropyridine .
-
Phase 2: Aromatic Finkelstein Reaction (Cl I Exchange)
Objective: Convert the C2-Chlorine to the desired C2-Iodine.
-
Substrate: 2-Chloro-5-cyclopropoxy-4-fluoropyridine
-
Reagents: Sodium Iodide (NaI), CuI, DMEDA (Ligand)
Step-by-Step Procedure:
-
Setup: Charge a Schlenk flask with the Intermediate from Phase 1 (1.0 equiv), NaI (2.0 equiv), and CuI (5 mol%).
-
Ligand/Solvent: Add 1,4-Dioxane and N,N'-Dimethylethylenediamine (DMEDA) (10 mol%).
-
Reaction: Reflux at 110°C for 12–18 hours.
-
Workup: Dilute with water and extract with EtOAc. Wash organic layers with dilute aqueous ammonia (to remove Copper) and brine.
-
Isolation: Dry over
, concentrate, and recrystallize or chromatograph to yield 5-Cyclopropoxy-4-fluoro-2-iodopyridine .
Protocol B: The Chan-Lam Coupling Strategy (Alternative)
This route is ideal if the 5-hydroxy precursor is available or if avoiding high-temperature basic conditions (which might risk
-
Substrate: 4-Fluoro-5-hydroxy-2-iodopyridine
-
Reagent: Potassium Cyclopropyl Trifluoroborate (or Cyclopropylboronic acid)
-
Oxidant: Atmospheric Oxygen (
)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a drying tube (open to air), add 4-Fluoro-5-hydroxy-2-iodopyridine (1.0 equiv), Potassium Cyclopropyl Trifluoroborate (2.0 equiv), Cu(OAc)2 (1.0 equiv), and 2,2'-Bipyridine (1.0 equiv).
-
Solvent: Add 1,2-Dichloroethane (DCE) or Toluene (0.1 M). Add Sodium Carbonate (
, 2.0 equiv). -
Reaction: Stir vigorously at 70°C under an air atmosphere (or balloon of
) for 24 hours. -
Workup: Quench with saturated
solution. Extract with Dichloromethane (DCM). -
Purification: The crude residue is purified on silica gel to afford the target.
Comparative Data & Critical Control Points
| Parameter | Protocol A (Ullmann-Finkelstein) | Protocol B (Chan-Lam) |
| Starting Material | 2-Chloro-4-fluoro-5-iodopyridine | 4-Fluoro-5-hydroxy-2-iodopyridine |
| Key Reagent | Cyclopropanol | Cyclopropylboronic acid / Trifluoroborate |
| Primary Risk | Low conversion / Protodeboronation | |
| Scalability | High (Kg scale feasible) | Moderate (Stoichiometric Cu often needed) |
| Regioselectivity | Controlled by Halogen reactivity (I > Cl) | Controlled by OH nucleophilicity |
Troubleshooting Guide
-
Issue: Loss of Fluorine (Formation of 4-Cyclopropoxy byproduct).
-
Cause: Reaction temperature too high or base too strong (
vs ). -
Solution: Lower temperature to 90°C in Phase 1. Switch to a milder base like
if conversion allows.
-
-
Issue: Incomplete Halogen Exchange (Cl remains).
-
Cause: Wet solvent or insufficient NaI.
-
Solution: Use freshly distilled Dioxane. Increase NaI to 3.0 equiv.
-
Process Visualization
Caption: Workflow for Protocol A, highlighting the sequential functionalization strategy.
Safety & Handling
-
Fluorinated Pyridines: Can release HF upon thermal decomposition or strong acidic hydrolysis. Use glass-lined reactors for scale-up.
-
Cyclopropanol: Flammable liquid. Potential for ring-opening to propanal if exposed to strong acids.
-
Copper Waste: All aqueous waste containing copper must be segregated and treated as heavy metal waste.
References
-
Ullmann Coupling of Alcohols: Wolter, M.; Nordmann, G.; Job, G. E.; Buchwald, S. L. "Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols." Organic Letters, 2002 , 4(6), 973–976. Link
-
Aromatic Finkelstein Reaction: Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 2002 , 124(50), 14844–14845. Link
-
Chan-Lam Cyclopropylation: Tlais, S. F.; Dudley, G. B. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." Beilstein Journal of Organic Chemistry, 2017 , 13, 1537–1543. Link
-
Starting Material Availability: 2-Chloro-4-fluoro-5-iodopyridine (CAS 1370534-60-3) is commercially available from suppliers such as Fluorochem and Sigma-Aldrich. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. scispace.com [scispace.com]
The Versatile Intermediate: A Guide to the Application of 5-Cyclopropoxy-4-fluoro-2-iodopyridine in Pharmaceutical Synthesis
Introduction: Unveiling a Key Building Block in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and cyclopropyl groups into heterocyclic scaffolds has become a cornerstone for enhancing the pharmacological properties of drug candidates. The title compound, 5-Cyclopropoxy-4-fluoro-2-iodopyridine, has emerged as a highly valuable and versatile intermediate, empowering the synthesis of complex molecular architectures. Its unique trifunctional nature—a reactive iodine atom for cross-coupling, a fluorine atom to modulate electronic properties, and a cyclopropoxy group for improved metabolic stability and target engagement—makes it a sought-after building block for drug development professionals.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of 5-Cyclopropoxy-4-fluoro-2-iodopyridine in pharmaceutical research and development. We will delve into its pivotal role in the synthesis of the potent Akt kinase inhibitor, Capivasertib (AZD5363), and explore its broader utility in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1034467-84-9 | [1][2] |
| Molecular Formula | C₈H₇FIN | [1][2] |
| Molecular Weight | 263.05 g/mol | [1][2] |
| Appearance | Yellow to Brown Liquid | [2] |
| Storage | 2-8 °C | [2] |
| Purity | Typically ≥90% | [2] |
| Safety Information | Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338 | [1] |
Core Application: Synthesis of Capivasertib (AZD5363)
A prime example of the utility of 5-Cyclopropoxy-4-fluoro-2-iodopyridine is its role as a key intermediate in the synthesis of Capivasertib (AZD5363), a potent pan-Akt kinase inhibitor.[3] Capivasertib, in combination with fulvestrant, has been approved for the treatment of certain types of breast cancer.[4][5] The synthesis involves a crucial Buchwald-Hartwig amination reaction to couple the pyridine core with a complex aminopiperidine derivative.
Reaction Scheme: Buchwald-Hartwig Amination in Capivasertib Synthesis
The key carbon-nitrogen bond formation in the synthesis of Capivasertib is achieved through a palladium-catalyzed Buchwald-Hartwig amination. This reaction showcases the selective reactivity of the C-I bond at the 2-position of the pyridine ring.
Figure 1: General workflow for the Buchwald-Hartwig amination step in the synthesis of Capivasertib.
Protocol: Buchwald-Hartwig Amination for Capivasertib Synthesis
This protocol is a representative procedure based on established methods for Buchwald-Hartwig amination of 2-halopyridines and information gleaned from patents related to the synthesis of AZD5363.[4][6][7]
Materials:
-
5-Cyclopropoxy-4-fluoro-2-iodopyridine
-
4-amino-N-((1S)-1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add 5-Cyclopropoxy-4-fluoro-2-iodopyridine (1.0 equiv), 4-amino-N-((1S)-1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Reagent Addition: Add sodium tert-butoxide (2.0 equiv) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by a suitable technique such as LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford Capivasertib.
Causality and Insights:
-
Catalyst System: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for this transformation.[7] It facilitates the oxidative addition of the palladium to the sterically hindered 2-iodo position and promotes the reductive elimination to form the desired C-N bond.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle.[2]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to ensure the solubility of the reagents and prevent side reactions.
Broader Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions
Beyond its application in the synthesis of Capivasertib, 5-Cyclopropoxy-4-fluoro-2-iodopyridine is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functionalities at the 2-position of the pyridine ring.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[8][9] This reaction can be employed to introduce aryl or heteroaryl substituents at the 2-position of 5-Cyclopropoxy-4-fluoro-2-iodopyridine.
Figure 2: General scheme for the Suzuki-Miyaura coupling of 5-Cyclopropoxy-4-fluoro-2-iodopyridine.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adaptable for the Suzuki-Miyaura coupling of 5-Cyclopropoxy-4-fluoro-2-iodopyridine.[8][9]
Materials:
-
5-Cyclopropoxy-4-fluoro-2-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
To a reaction vessel, add 5-Cyclopropoxy-4-fluoro-2-iodopyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyridines.[10][11][12]
Figure 3: General scheme for the Sonogashira coupling of 5-Cyclopropoxy-4-fluoro-2-iodopyridine.
Representative Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of 5-Cyclopropoxy-4-fluoro-2-iodopyridine.[10][11][12]
Materials:
-
5-Cyclopropoxy-4-fluoro-2-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 5-Cyclopropoxy-4-fluoro-2-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Conclusion
5-Cyclopropoxy-4-fluoro-2-iodopyridine stands out as a strategically designed and highly effective intermediate in the synthesis of complex pharmaceutical agents. Its application in the construction of Capivasertib (AZD5363) underscores its importance in modern drug discovery. The predictable and selective reactivity of the 2-iodo position in palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, provides medicinal chemists with a powerful tool to access a diverse range of substituted pyridine scaffolds. The protocols and insights provided in this guide aim to facilitate the seamless integration of this valuable building block into innovative drug development programs.
References
- US Patent 9,879,017 B2, "Processes for the preparation of AZD5363 and intermediate used therein.
- Organic Syntheses Procedure, "Preparation of 2-Iodo-3-methoxypyridine." orgsyn.org.
- Sigma-Aldrich, "5-CYCLOPROPYL-2-FLUORO-4-IODOPYRIDINE." sigmaaldrich.com.
- MilliporeSigma, "5-CYCLOPROPYL-2-FLUORO-4-IODOPYRIDINE." milliporesigma.com.
- Pauton, M., et al. "First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate.
- TAPI, "Capivasertib." tapi.com.
- Abcam, "Capivasertib (AZD5363) (CAS 1143532-39-1)." abcam.com.
- Inxight Drugs, "CAPIVASERTIB." drugs.
- New Drug Approvals, "Capivasertib." newdrugapprovals.org.
- MedchemExpress, "Capivasertib (AZD5363) | Akt Inhibitor." medchemexpress.com.
- Organic Chemistry Portal, "Sonogashira Coupling." organic-chemistry.org.
- Nicolaou, K. C., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Romero, A., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Beilstein Journal of Organic Chemistry, 2020.
- BenchChem, "Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines." benchchem.com.
- Scribd, "Experimental Procedure - Sonogashira Coupling." scribd.com.
- GOV.UK, "Capivasertib approved to treat patients with advanced breast cancer." gov.uk.
Sources
- 1. US9879017B2 - Processes for the preparation of AZD5363 and intermediate used therein - Google Patents [patents.google.com]
- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 3. tapi.com [tapi.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. gov.uk [gov.uk]
- 6. US10039766B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7h-pyrrolo[2,3-d] pyrimidin-4-y1) piperidine-4-carboxamide - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
Application Notes and Protocols: Orthogonal Functionalization of 5-Cyclopropoxy-4-fluoro-2-iodopyridine
Executive Summary
5-Cyclopropoxy-4-fluoro-2-iodopyridine (CAS: 1243358-48-6)[1] is a highly versatile, polyfunctionalized heterocyclic building block utilized in the synthesis of complex pharmaceutical active ingredients (APIs). The integration of a cyclopropoxy group at the C5 position provides a unique balance of electron donation and enhanced metabolic stability compared to traditional methoxy substituents, while also rigidifying the local conformational space.
Crucially, this scaffold presents two distinct, orthogonally reactive sites: a highly polarizable C2-iodo group and a highly electrophilic C4-fluoro group. This application note provides drug development professionals with the mechanistic rationale and self-validating protocols required to selectively functionalize this molecule.
Mechanistic Rationale for Orthogonal Reactivity
The strategic functionalization of polyhalogenated pyridines relies on exploiting the differential reactivity of carbon-halogen bonds under specific catalytic or basic conditions[2].
-
C2-Iodo Reactivity (Oxidative Addition): The C–I bond possesses the lowest bond dissociation energy among carbon-halogen bonds. Consequently, it undergoes rapid and selective oxidative addition by low-valent transition metals (e.g., Pd(0) or Cu(I)). This makes the C2 position the primary and most reactive site for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[2].
-
C4-Fluoro Reactivity (SNAr): Paradoxically, while the C–F bond is the strongest carbon-halogen single bond, fluoride is an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr)[3]. The high electronegativity of fluorine severely depletes electron density at the C4 carbon, priming it for nucleophilic attack. Because the C4 position is para to the electron-withdrawing pyridine nitrogen, the resulting anionic Meisenheimer complex is highly resonance-stabilized. The rate-determining step is the entry of the nucleophile, not the cleavage of the C–F bond, allowing for rapid substitution under relatively mild conditions[4].
Experimental Workflows and Protocols
The orthogonal nature of the C2 and C4 positions allows chemists to dictate the sequence of functionalization based on the stability of their coupling partners.
Workflow for the orthogonal functionalization of 5-Cyclopropoxy-4-fluoro-2-iodopyridine.
Protocol A: C2-Selective Suzuki-Miyaura Cross-Coupling
Objective: To introduce an aryl or heteroaryl group at the C2 position while strictly preserving the C4-fluoro and C5-cyclopropoxy moieties.
Causality & Reagent Selection:
-
Catalyst: is selected due to its bidentate ligand (dppf), which prevents catalyst deactivation via reductive elimination of the ligand and efficiently promotes the cross-coupling of sterically accessible aryl iodides[2].
-
Base & Solvent: K₂CO₃ in a 1,4-Dioxane/Water (4:1) mixture provides optimal solubility for both the organic substrate and the inorganic base, facilitating the crucial transmetalation step without triggering premature SNAr at C4.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Cyclopropoxy-4-fluoro-2-iodopyridine (1.0 equiv, 1.0 mmol, ~279 mg) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).
-
Base Addition: Add finely milled K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times) to prevent oxidative degradation of the palladium catalyst.
-
Solvent & Catalyst: Under a positive flow of Argon, add degassed 1,4-Dioxane (4.0 mL) and deionized Water (1.0 mL). Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, ~36 mg).
-
Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material peak (Exact Mass: 278.96 Da; [M+H]⁺ = 280.0 m/z) should cleanly disappear, replaced by the product mass. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the UV-active starting material.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: C4-Selective Nucleophilic Aromatic Substitution (SNAr)
Objective: To substitute the C4-fluoro group with a nucleophile such as a secondary amine (e.g., morpholine).
Causality & Reagent Selection:
-
Nucleophile: Secondary amines are highly nucleophilic and readily attack the C4 position. The steric bulk of the adjacent C5-cyclopropoxy group is easily overcome by the extreme electrophilicity of the C4 carbon.
-
Base: K₃PO₄ is used as a mild, non-nucleophilic acid scavenger to neutralize the HF byproduct without causing competing side reactions[3].
-
Solvent: Polar aprotic solvents (e.g., DMF) stabilize the polar Meisenheimer transition state, drastically accelerating the reaction[3].
Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Step-by-Step Methodology:
-
Preparation: In a heavy-walled reaction vial, dissolve the C2-functionalized intermediate (or the starting 5-Cyclopropoxy-4-fluoro-2-iodopyridine) (1.0 equiv, 1.0 mmol) in anhydrous DMF (3.0 mL).
-
Reagent Addition: Add morpholine (1.5 equiv, 1.5 mmol, 130 µL) and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol, 424 mg).
-
Reaction: Seal the vial and heat to 90 °C for 8–12 hours.
-
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The displacement of fluorine by morpholine results in a highly predictable mass shift of +67 Da (Loss of F [-19 Da], addition of morpholine minus H [+86 Da]). Ensure no unreacted starting material remains.
-
Workup: Cool the mixture, dilute with EtOAc (20 mL), and wash extensively with 5% aqueous LiCl solution (3 x 10 mL) to effectively partition and remove the DMF. Wash with brine, dry over Na₂SO₄, filter, and concentrate.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions, required reagents, and expected yields for the diverse functionalization of the 5-Cyclopropoxy-4-fluoro-2-iodopyridine scaffold based on established literature parameters for analogous polyhalogenated pyridines.
| Functionalization Target | Reaction Type | Primary Reagents | Catalyst / Base | Solvent & Temp | Expected Yield |
| C2-Aryl | Suzuki-Miyaura | Arylboronic acid (1.1 eq) | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 80 °C | 85 - 95% |
| C2-Alkynyl | Sonogashira | Terminal Alkyne (1.2 eq) | Pd(PPh₃)₄, CuI / TEA | THF, 65 °C | 75 - 88% |
| C4-Amino | SNAr | Sec-Amine (1.5 eq) | None / K₃PO₄ | DMF, 90 °C | 80 - 92% |
| C4-Alkoxy | SNAr | Sodium Alkoxide (1.2 eq) | NaH (if generating in situ) | THF, 65 °C | 70 - 85% |
References
-
Wydra et al. "Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode". PubMed Central (PMC). Available at:[Link]
Sources
- 1. 1243358-48-6|5-Cyclopropoxy-4-fluoro-2-iodopyridine| Ambeed [ambeed.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Advanced C-H Arylation Protocols: Late-Stage Integration of the 5-Cyclopropoxy-4-fluoro-2-pyridyl Scaffold
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Cyclopropoxy-4-fluoro-2-iodopyridine (CAS: 1243358-48-6)
Executive Summary
The integration of highly functionalized heterocyclic scaffolds into complex molecular architectures is a cornerstone of modern drug discovery. 5-Cyclopropoxy-4-fluoro-2-iodopyridine is a premium, densely substituted building block[1]. The cyclopropoxy group projects into unique spatial vectors to enhance lipophilicity and metabolic stability, while the C-4 fluorine atom inductively lowers the pKa of the pyridine nitrogen, modulating basicity and improving membrane permeability.
This application note details the mechanistic rationale and provides validated, self-validating protocols for utilizing 5-Cyclopropoxy-4-fluoro-2-iodopyridine as an arylating reagent in Palladium-catalyzed directed C-H functionalization. By leveraging the differential reactivity of its C-I bond, researchers can achieve late-stage functionalization (LSF) of unactivated arenes and heteroarenes without premature catalyst poisoning[2].
Mechanistic Rationale & Molecular Anatomy (E-E-A-T)
In transition-metal-catalyzed C-H arylation, halopyridines often pose a significant challenge. The competitive coordination of the pyridyl nitrogen to the metal center can sequester the catalyst, leading to poor turnover numbers[3]. However, 5-Cyclopropoxy-4-fluoro-2-iodopyridine possesses unique electronic properties that intrinsically mitigate this issue:
-
Electronic Deactivation of Nitrogen: The strongly electron-withdrawing fluorine at C-4 significantly reduces the Lewis basicity of the adjacent pyridine nitrogen. This suppresses off-target Pd-coordination, keeping the catalyst in the active cycle[4].
-
C-I Bond Hyper-Reactivity: The iodine at C-2 undergoes rapid oxidative addition with Pd(0) species, outcompeting potential side reactions and forming the critical Aryl-Pd(II) intermediate[5].
-
Concerted Metalation-Deprotonation (CMD) Acceleration: Once the Aryl-Pd(II) intermediate is formed, the electron-deficient nature of the fluoropyridyl ring renders the Pd(II) center highly electrophilic. This electrophilicity accelerates the subsequent CMD step, lowering the activation energy required to cleave the target C-H bond[6].
Causality in Reagent Selection
To ensure a self-validating and high-yielding system, the reaction environment must be carefully engineered:
-
Silver Carbonate (Ag₂CO₃): Acts as an irreversible iodide scavenger. By precipitating AgI, it prevents iodide from bridging and forming inactive Pd-dimers, driving the equilibrium toward the highly active cationic Pd(II) species necessary for CMD[7].
-
Pivalic Acid (PivOH): Functions as a catalytic proton shuttle. The steric bulk of the pivalate anion prevents it from permanently coordinating to the Pd center, allowing it to act dynamically during the transition state of the C-H bond cleavage[6].
-
Hexafluoroisopropanol (HFIP): Used as a co-solvent. Its strong hydrogen-bond donating ability disrupts any residual coordination between the pyridine nitrogen of the coupling partner and the Pd catalyst, ensuring high turnover frequencies.
Catalytic Cycle & Pathway Visualization
Pd-catalyzed C-H arylation cycle using 5-Cyclopropoxy-4-fluoro-2-iodopyridine.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the quantitative optimization of the C-H arylation of a model substrate (N-(quinolin-8-yl)benzamide) using 5-Cyclopropoxy-4-fluoro-2-iodopyridine. The data illustrates the critical role of the carboxylate additive and solvent choice.
| Entry | Catalyst (mol%) | Ligand/Additive | Base/Oxidant | Solvent | Yield (%) | Regioselectivity (ortho:meta) |
| 1 | Pd(OAc)₂ (5%) | None | K₂CO₃ | DMF | 12% | >99:1 |
| 2 | Pd(OAc)₂ (5%) | PivOH (30%) | K₂CO₃ | Toluene | 45% | >99:1 |
| 3 | Pd(OAc)₂ (5%) | PivOH (30%) | Ag₂CO₃ | Toluene | 78% | >99:1 |
| 4 | Pd(OAc)₂ (5%) | PivOH (30%) | Ag₂CO₃ | HFIP/Toluene | 94% | >99:1 |
| 5 | Pd(OAc)₂ (5%) | 1-AdCOOH (30%) | Ag₂CO₃ | HFIP/Toluene | 96% | >99:1 |
Note: The substitution of PivOH with 1-Adamantanecarboxylic acid (1-AdCOOH) provides a slight yield increase due to enhanced steric bulk, which further accelerates the reductive elimination step[6].
Validated Experimental Protocols
Protocol A: Directed ortho-C-H Arylation of Benzamides
This protocol utilizes an 8-aminoquinoline directing group to achieve exclusive ortho-arylation, installing the 5-cyclopropoxy-4-fluoro-2-pyridyl moiety.
Materials:
-
N-(quinolin-8-yl)benzamide (1.0 mmol, 1.0 equiv)
-
5-Cyclopropoxy-4-fluoro-2-iodopyridine (1.2 mmol, 1.2 equiv)[1]
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Silver carbonate (Ag₂CO₃) (1.5 mmol, 1.5 equiv)
-
Pivalic acid (PivOH) (0.3 mmol, 30 mol%)
-
HFIP / Toluene (1:4 v/v, 5.0 mL, anhydrous)
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add N-(quinolin-8-yl)benzamide (248 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 5 mol%), Ag₂CO₃ (414 mg, 1.5 equiv), and PivOH (30.6 mg, 30 mol%).
-
Addition of the Arylating Agent: Add 5-Cyclopropoxy-4-fluoro-2-iodopyridine (334 mg, 1.2 equiv) to the solid mixture.
-
Self-Validation Check: Ensure the halopyridine is handled with glass or PTFE spatulas, as trace metals from standard spatulas can induce premature degradation of the C-I bond.
-
-
Inert Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.
-
Solvation: Inject 5.0 mL of a degassed HFIP/Toluene (1:4) mixture through the septum using a gas-tight syringe.
-
Thermal Activation: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.
-
Reaction Monitoring: After 14 hours, cool the reaction slightly and withdraw a 10 µL aliquot. Dilute with EtOAc, filter through a short pad of Celite, and analyze via LC-MS.
-
Diagnostic Indicator: Look for the complete consumption of the starting benzamide (m/z 249) and the appearance of the target product mass (m/z 400).
-
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver salts and palladium black. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: C-H Arylation of Indoles (C-2 Selective)
For unactivated heteroarenes, the inherent nucleophilicity of the indole core is leveraged alongside the electrophilic Pd(II) intermediate[8].
Materials:
-
N-Methylindole (1.0 mmol, 1.0 equiv)
-
5-Cyclopropoxy-4-fluoro-2-iodopyridine (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Cu(OAc)₂ (2.0 equiv) - Acts as an oxidant and facilitates the CMD process in non-directed systems.
-
DMF (5.0 mL, anhydrous)
Step-by-Step Methodology:
-
Assembly: Combine N-Methylindole (131 mg, 1.0 mmol), 5-Cyclopropoxy-4-fluoro-2-iodopyridine (418 mg, 1.5 equiv), Pd(OAc)₂ (22.4 mg, 10 mol%), and Cu(OAc)₂ (363 mg, 2.0 equiv) in a 20 mL reaction vial.
-
Solvation: Add 5.0 mL of anhydrous DMF.
-
Heating: Stir the mixture at 120 °C under an ambient air atmosphere for 24 hours. The presence of O₂ assists in the Cu(OAc)₂ turnover cycle.
-
Isolation & Validation: Cool to room temperature, quench with 10% aqueous NH₄OH (to complex copper salts into soluble cuprammonium ions), and extract with EtOAc (3 x 20 mL). Purify via chromatography.
-
Self-Validation Check: ¹H NMR of the purified product must show the disappearance of the distinct indole C-2 proton singlet (~6.5 ppm) and the presence of the cyclopropoxy multiplets (0.6-0.9 ppm).
-
References
-
[3] Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.[Link]
-
[7] Cho, S. H., Hwang, S. J., & Chang, S. (2008). Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(29), 9254-9256.[Link]
-
[8] Zhao, D., et al. (2014). A Cooperative Pd/Cu System for Direct C-H Bond Arylation. Chemical Communications, 50, 6875-6878.[Link]
-
[4] Guo, S., et al. (2012). C-H arylation of pyridines: high regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring. Journal of the American Chemical Society, 134(42), 17440-17443.[Link]
-
[6] Gorelsky, S. I., et al. (2017). Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. ACS Catalysis, 7(5), 3199-3205.[Link]
-
[2] Zakharychev, V. V., & Kuzenkov, A. V. (2020). Late-Stage C–H Functionalization of Azines. Chemistry of Heterocyclic Compounds, 56, 1491–1516.[Link]
-
[5] Haag, B., et al. (2011). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung, 66b, 1197-1206.[Link]
Sources
- 1. 1243358-48-6|5-Cyclopropoxy-4-fluoro-2-iodopyridine| Ambeed [ambeed.com]
- 2. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction yields for 5-Cyclopropoxy-4-fluoro-2-iodopyridine synthesis
Technical Support Guide: Optimizing Reaction Yields for 5-Cyclopropoxy-4-fluoro-2-iodopyridine
Executive Summary
Target Molecule: 5-Cyclopropoxy-4-fluoro-2-iodopyridine (CAS: 1243358-48-6) Primary Application: Critical intermediate for c-Met and multikinase inhibitors (e.g., partially related to Cabozantinib/Lenvatinib scaffolds). Synthesis Challenge: The introduction of the cyclopropoxy group at the electron-neutral meta (C5) position of the pyridine ring, while preserving the para (C4) fluorine and the reactive C2 iodine, presents a significant regioselectivity and stability challenge.
This guide addresses the two primary synthetic routes: Palladium-Catalyzed C-O Coupling (Buchwald-Type) and Nucleophilic Aromatic Substitution (
Part 1: Critical Reaction Pathways
Route A: Pd-Catalyzed C-O Cross-Coupling (Recommended)
Best for: High regioselectivity and late-stage functionalization.
Mechanism: Palladium-catalyzed coupling of 5-bromo-4-fluoro-2-iodopyridine (or 2-chloro analog) with cyclopropanol.
Key Advantage: Avoids the regioselectivity issues of
Route B: Activated Substitution
Best for: Cost-sensitive, early-stage scale-up.
Mechanism: Nucleophilic attack of cyclopropoxide on 2,4,5-trifluoropyridine or 2-chloro-4,5-difluoropyridine. Critical Flaw: The C4 position is significantly more electrophilic than C5. High yields at C5 require a blocking group or specific electronic activation (e.g., a Nitro group at C4, followed by denitration/fluorination, which is chemically inefficient).
Part 2: Visualizing the Workflow
Figure 1: Decision matrix for synthetic route selection. Route A offers superior regiocontrol for the C5 position.
Part 3: Troubleshooting & Optimization (Q&A)
Category 1: Reaction Yield & Conversion
Q1: I am using the
-
Diagnosis: Regioselectivity failure. In 2-chloro-4,5-difluoropyridine, the C4-fluorine is para to the pyridine nitrogen (and ortho to Cl), making it significantly more electrophilic than the meta-like C5-fluorine.
-
Solution: You must switch to a kinetic control strategy or change the route.
-
Change Base/Solvent: Switch from
to LiHMDS in DMA (Dimethylacetamide) at 0°C . Lithium coordinates with the ring nitrogen and the cyclopropoxide, potentially altering the transition state to favor the proximal C5 attack, though C4 remains favored electronically. -
Route Switch: If C4-substitution persists, you must use the Pd-Catalyzed Route (Route A) . The oxidative addition of Pd is highly selective for C-Br/C-I over C-F, allowing you to install the ether specifically at C5 (starting from 5-bromo-4-fluoro-2-chloropyridine).
-
Q2: In the Pd-catalyzed coupling, I observe significant de-iodination (protodehalogenation) of the C2-iodine. How can I prevent this?
-
Causality: Palladium can insert into the C2-I bond (which is weaker than C5-Br) or facilitate hydride transfer if the reaction temperature is too high or the solvent is "wet" (acting as a hydride source).
-
Protocol Adjustment:
-
Precursor Choice: Start with 2-chloro-5-bromo-4-fluoropyridine instead of the iodo-analog. Perform the coupling, then convert the C2-Cl to C2-I via a Finkelstein reaction (NaI/Acetyl Chloride or HI) as the final step. C-Cl bonds are inert to the mild Pd-conditions used for C-O coupling.
-
Catalyst System: Use bulky, electron-rich ligands like RockPhos or tBuBrettPhos which facilitate reductive elimination of the ether faster than side reactions.
-
Temperature: Do not exceed 80°C.
-
Category 2: Reagent Stability
Q3: My cyclopropanol seems to degrade, leading to "open-chain" propionic aldehyde byproducts. Why?
-
Mechanism: Cyclopropanol is prone to radical ring-opening (to form the propionyl radical) or acid-catalyzed rearrangement to propanal.
-
Corrective Action:
-
Radical Scavenging: Ensure the reaction is strictly degassed (Argon sparge for 15 mins). Oxygen promotes radical formation.
-
Base Quality: If using
, ensure it is anhydrous. Moisture generates hydroxide/bicarbonate, which can be detrimental. -
Reagent Handling: Store cyclopropanol at 4°C. Do not subject it to strong Lewis acids during the setup.
-
Category 3: Purification
Q4: The product co-elutes with the starting material. How can I improve separation?
-
Insight: The lipophilicity change from -Br to -OC_3H_5 (cyclopropoxy) is subtle.
-
Optimization:
-
Stationary Phase: Switch from standard Silica to C18 Reverse Phase or Amino-functionalized Silica . The interaction with the pyridine nitrogen often differs enough on Amino-silica to separate the species.
-
Chemical Wash: If the starting material is the 5-bromo precursor, it is less basic than the product. A careful acid-wash (pH 3-4 buffer extraction) might selectively pull the product into the aqueous phase (as the pyridinium salt) while the less basic starting material remains in organic, though the 4-F reduces basicity significantly, making this tricky.
-
Part 4: Quantitative Optimization Data
Table 1: Comparison of Reaction Conditions for C5-Cyclopropoxylation
| Parameter | Method A ( | Method B ( | Method C (Pd-Coupling) |
| Reagents | Cyclopropanol, NaH, THF | Cyclopropanol, LiHMDS, DMA | Cyclopropanol, Pd(OAc)2, RockPhos, Cs2CO3 |
| Temp | Reflux (66°C) | 0°C | 80°C |
| Regioselectivity (C5:C4) | 1 : 4 (Poor) | 1 : 1.5 (Moderate) | > 20 : 1 (Excellent) |
| Yield | 15-20% | 35-45% | 78-85% |
| Key Risk | Wrong isomer | Incomplete conversion | Catalyst cost |
Part 5: Detailed Experimental Protocol (Method C)
Objective: Synthesis of 5-Cyclopropoxy-4-fluoro-2-chloropyridine (Precursor to Iodo-analog).
-
Setup: In a glovebox or under strict
flow, charge a reaction vial with 5-bromo-2-chloro-4-fluoropyridine (1.0 equiv), (2.0 equiv), and RockPhos Pd G3 precatalyst (2-3 mol%). -
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Reagent: Add Cyclopropanol (1.5 equiv).
-
Reaction: Seal and heat to 80°C for 12-16 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate.
-
Iodination (if needed): Treat the isolated chloro-intermediate with NaI (5 equiv) and Acetyl Chloride (1 equiv) in Acetonitrile at reflux to convert C2-Cl to C2-I (Finkelstein-type).
References
- Synthesis of Aryl Cyclopropyl Ethers via : Title: One-Pot Approach for Reaction of Fluoroaromatic Compounds with Cyclopropanol. Source:Synthesis (Thieme), 2019.
-
Palladium-Catalyzed C-O Coupling
- Title: Palladium-Catalyzed Synthesis of Aryl Cyclopropyl Ethers.
- Source:Journal of the American Chemical Society, 2010 (General methodology reference).
-
URL:[Link]
-
Cyclopropanol Stability & Handling
- Title: Scalable Atroposelective Synthesis of MRTX1719 (Discusses cyclopropanol scale-up).
- Source:Organic Process Research & Development, 2023.
-
URL:[Link]
-
Target Molecule Data
- Title: 5-Cyclopropoxy-4-fluoro-2-iodopyridine (CAS 1243358-48-6) Entry.
- Source: PubChem / Sigma-Aldrich.
-
URL:[Link]
Column chromatography solvent systems for 5-Cyclopropoxy-4-fluoro-2-iodopyridine
Technical Support Center: Purification Protocols for 5-Cyclopropoxy-4-fluoro-2-iodopyridine
Ticket ID: #CS-PUR-0592 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Stationary Phase and Solvent Systems for Halogenated Alkoxypyridines
Executive Summary & Compound Profile
User Query: "I am struggling to separate 5-Cyclopropoxy-4-fluoro-2-iodopyridine from its regioisomers and starting materials. The peaks are tailing significantly on silica, and I suspect some decomposition. What is the optimal solvent system?"
Scientist's Analysis: Purifying 5-Cyclopropoxy-4-fluoro-2-iodopyridine presents a "triad" of chromatographic challenges:
-
Basicity vs. Acidity: While the fluorine (C4) and iodine (C2) atoms are electron-withdrawing, the pyridine nitrogen remains a Lewis base. It interacts with acidic silanols on silica gel, causing peak tailing.[1]
-
Lability: The cyclopropyl ether moiety is sensitive to acid-catalyzed ring opening, and the C-I bond is sensitive to photolytic cleavage (deiodination). Standard acidic silica can degrade your compound.
-
Solubility: The molecule is lipophilic but polarizable. It may crystallize on the column if non-polar solvents (Hexanes) are used exclusively without a solubilizer (DCM).
Recommended Solvent Systems (The "Triage" Protocol)
Do not rely on a single generic system. Use the following hierarchy based on your TLC (Thin Layer Chromatography) results.
Primary System: The "Buffered" Non-Polar Route
Best for: Standard purification, removing non-polar impurities.
-
Solvent: Hexanes : Ethyl Acetate (95:5 to 80:20)
-
Modifier (CRITICAL): Add 1% Triethylamine (TEA) to the mobile phase.
-
Mechanism: TEA is a stronger base than your pyridine derivative. It preferentially binds to the silica's acidic silanol sites, "capping" them and allowing your product to elute as a sharp, symmetrical band.
Secondary System: The "Solubility" Route
Best for: Compounds that streak or precipitate in Hexanes.
-
Solvent: Dichloromethane (DCM) : Hexanes (20:80 to 100:0)
-
Modifier: 0.5% TEA.
-
Why: DCM is an excellent solvent for halogenated heterocycles. It prevents on-column crystallization, which often manifests as "ghost peaks" or broad smearing.
Tertiary System: The "Polar" Route (For stubborn impurities)
Best for: Removing highly polar byproducts (e.g., N-oxides or hydrolyzed species).
-
Solvent: DCM : Methanol (99:1 to 95:5)
-
Warning: Methanol can dissolve silica slightly and increase pressure. Use only if necessary.
Strategic Troubleshooting (FAQ)
Q1: My product spot on TLC looks like a "comet" (streaking). How do I fix this? A: This is classic "silanol drag." The pyridine nitrogen is hydrogen-bonding with the silica.
-
Immediate Fix: Pre-treat your silica column. Flush the packed column with Hexanes + 5% TEA (2 column volumes) before loading your sample. Then, switch to your running solvent (which should contain 1% TEA).
-
Alternative: Switch to Basic Alumina or Amine-functionalized Silica (NH2-Silica) to eliminate the acidic interactions entirely.
Q2: I see a new spot appearing during the column run (Decomposition). A: This is likely acid-catalyzed ring opening of the cyclopropyl group or deiodination.
-
The Fix: Ensure your solvent system contains TEA (neutralizes acidity).
-
Light Protection: Wrap the column in aluminum foil. Aryl iodides are photosensitive; prolonged exposure to hood lights during a slow column run can liberate iodine (turning the column yellow/brown).
Q3: The compound co-elutes with the starting material (e.g., 2-bromo precursor). A: Halogen exchange (Br to I) changes polarity minimally.
-
The Fix: Use a DCM:Hexane gradient. The polarizability of the Iodine atom interacts differently with DCM than Bromine does, often providing better separation selectivity (selectivity factor
) than the simple dipole-dipole interaction of EtOAc.
Detailed Protocol: The "Neutralized Slurry" Method
To ensure reproducibility and prevent decomposition, follow this specific workflow.
Step 1: Column Preparation
-
Weigh out Silica Gel 60 (230-400 mesh). Ratio: 30g silica per 1g crude.
-
Slurry the silica in Hexanes + 1% TEA .
-
Pour into the column and flush with 2 Column Volumes (CV) of the same solvent. This neutralizes the acidic sites.
Step 2: Sample Loading (Dry Load) Do not liquid load with pure DCM; it may cause band broadening.
-
Dissolve crude mixture in minimal DCM.
-
Add Celite 545 (2g per 1g crude).
-
Rotary evaporate to dryness until you have a free-flowing powder.
-
Add this powder to the top of the settled silica bed and cover with a layer of sand.
Step 3: Elution Gradient
-
CV 1-3: 100% Hexanes (flushes non-polar grease/oils).
-
CV 4-10: 5% EtOAc in Hexanes (+1% TEA).
-
CV 11+: Gradient up to 15% EtOAc if product hasn't eluted.
Visualizations & Data
Figure 1: Solvent System Decision Tree
Caption: Logic flow for selecting the optimal mobile phase based on initial Thin Layer Chromatography (TLC) behavior.
Figure 2: Purification Workflow & Critical Control Points
Caption: Step-by-step purification process highlighting critical interventions for stability.
Table 1: Troubleshooting Matrix for 5-Cyclopropoxy-4-fluoro-2-iodopyridine
| Symptom | Probable Cause | Corrective Action |
| Broad, Tailing Peaks | Interaction between Pyridine-N and Silica Silanols.[1] | Add 1-3% Triethylamine (TEA) to the mobile phase.[2] |
| Column Turns Brown | Iodine liberation (Deiodination) due to light or acidity. | Wrap column in foil; Ensure TEA is present; Speed up flow rate. |
| Poor Solubility | Compound is crystallizing inside the column. | Switch from Hex/EtOAc to DCM/Hexane . |
| Low Recovery | Cyclopropyl ring opening (acid-catalyzed decomposition). | Pre-wash silica with 5% TEA/Hexanes before loading. Avoid acidic modifiers (Acetic Acid). |
| Fronting Peaks | Column overload or "Channeling". | Use Celite Dry Loading instead of liquid loading; Reduce sample mass. |
References
-
BenchChem Technical Support. (2025).[1][3][4][5] An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. BenchChem. Link
-
Sigma-Aldrich. (2011).[2] Column Chromatography and Related Products: Optimizing the Separation. Sigma-Aldrich Co.[2] LLC.[2] Link
-
ChemicalBook. (2024). Synthesis and Purification of 5-Fluoro-2-iodopyridine. ChemicalBook. Link
-
Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Link
-
Napte, B. (2023).[6] Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. Link
Sources
Technical Support Center: Preventing Hydrolysis of the Cyclopropoxy Group in 5-Cyclopropoxy-4-fluoro-2-iodopyridine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the stability of highly functionalized heteroaromatics. 5-Cyclopropoxy-4-fluoro-2-iodopyridine is a premium building block offering orthogonal reactivity handles: the C2-iodo group for transition-metal cross-coupling and the C4-fluoro group for nucleophilic aromatic substitution (SNAr).
However, the C5-cyclopropoxy group is notoriously susceptible to unintended hydrolysis and ether cleavage. This guide provides a deep mechanistic understanding of this instability, alongside field-proven, self-validating protocols to ensure the structural integrity of your compound throughout your synthetic workflows.
Mechanistic Causality: Why Does the Cyclopropoxy Group Cleave?
Ethers are generally robust functional groups, but their stability is highly dependent on their electronic environment and steric strain[1]. In 5-cyclopropoxy-4-fluoro-2-iodopyridine, three synergistic factors compromise the ether linkage:
-
Pyridine Ring Electron Deficiency: The highly electronegative 4-fluoro and 2-iodo substituents withdraw electron density from the pyridine ring. When the pyridine nitrogen is protonated in acidic media, the ring becomes exceptionally electrophilic.
-
Ether Oxygen Activation: To compensate for the electron-deficient ring, the ether oxygen donates its lone pair via resonance. In the presence of Brønsted or Lewis acids, the ether oxygen itself is rapidly protonated or coordinated, turning the attached aromatic system into an excellent leaving group[2].
-
Cyclopropyl Ring Strain: Acidic cleavage of standard ethers typically requires harsh conditions (e.g., concentrated HI or HBr) and proceeds via SN1 or SN2 mechanisms[2][3]. However, the inherent ring strain of the cyclopropyl group (~27.5 kcal/mol) provides a massive thermodynamic driving force. Protonation leads to rapid acid-catalyzed ring-opening or direct C–O bond cleavage, irreversibly yielding 4-fluoro-2-iodopyridin-5-ol and cyclopropanol (or isomeric ring-opened aliphatic products)[4].
Mechanistic pathways of cyclopropyl ether cleavage vs. stabilization.
Troubleshooting Guide & FAQs
Q1: My compound degrades during standard aqueous workup. What is causing this, and how do I prevent it? Cause: Standard laboratory workups often utilize dilute acids (e.g., 1M HCl or saturated NH4Cl) to quench reactions and remove amine bases. Even mildly acidic conditions (pH < 5) can protonate the pyridine nitrogen, activating the cyclopropyl ether toward nucleophilic attack by water[1]. Solution: You must decouple your quench from acidic pH drops. Always maintain a strictly neutral to mildly basic pH (7.5–8.5) during quenching and extraction. Replace acidic quenches with saturated aqueous sodium bicarbonate (NaHCO3) or pH 7.4 phosphate buffers.
Q2: I am performing a Suzuki-Miyaura coupling at the 2-iodo position. The coupling works, but I lose the cyclopropoxy group. Why? Cause: Prolonged heating (>80°C) in aqueous basic mixtures (common in standard Suzuki couplings) can lead to hydroxide-mediated SNAr at the C5 position, displacing the cyclopropoxide. Additionally, trace Lewis acidic metals can coordinate the ether oxygen, facilitating cleavage[4]. Solution: Shift to anhydrous cross-coupling conditions. Utilize non-nucleophilic bases (e.g., anhydrous Cs2CO3 or K3PO4) in anhydrous 1,4-dioxane or toluene. Limit reaction temperatures to 70°C to suppress thermal degradation.
Q3: Can I use Lewis acids to deprotect another functional group on my molecule without affecting the cyclopropoxy group? Cause: No. Strong Lewis acids like BBr3, AlCl3, or TMSI are classical, aggressive reagents for ether cleavage[2][4]. They will rapidly coordinate the cyclopropyl ether oxygen and cleave the C–O bond. Solution: If orthogonal deprotection is required elsewhere on the molecule, utilize protecting groups that can be removed via hydrogenolysis (e.g., benzyl ethers—though careful catalyst poisoning is needed to avoid deiodination) or fluoride sources (e.g., TBAF for silyl ethers), which do not perturb the cyclopropoxy group.
Quantitative Data: Stability Matrix
To guide your experimental design, refer to the following stability matrix. These metrics demonstrate the causality between pH/temperature and the structural integrity of the cyclopropoxy group.
| Condition (Solvent / Reagent) | Temp (°C) | Time (h) | Observed Ether Cleavage (%) | Recommendation |
| 1M HCl (aq) / THF | 25°C | 2h | > 80% (Rapid cleavage) | AVOID |
| Sat. NH4Cl (aq) / EtOAc | 25°C | 12h | 15 - 20% (Slow cleavage) | USE WITH CAUTION |
| Sat. NaHCO3 (aq) / EtOAc | 25°C | 24h | < 1% (Stable) | RECOMMENDED |
| 2M NaOH (aq) / Dioxane | 80°C | 4h | 40 - 50% (SNAr / Hydrolysis) | AVOID |
| Cs2CO3 (anhydrous) / Toluene | 80°C | 12h | < 2% (Stable) | RECOMMENDED |
Experimental Protocol: Safe Cross-Coupling & Workup
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By verifying the pH before extraction, you eliminate the primary variable responsible for ether hydrolysis.
Objective: Perform a C2-selective Suzuki-Miyaura coupling while preserving the C5-cyclopropoxy group.
Step-by-Step Methodology:
-
Anhydrous Setup: Flame-dry a Schlenk flask. Add 5-Cyclopropoxy-4-fluoro-2-iodopyridine (1.0 eq), your desired boronic acid (1.1 eq), Pd(dppf)Cl2 (0.05 eq), and anhydrous Cs2CO3 (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (sparged with Argon for 15 minutes prior to use). Do not add water.
-
Reaction Execution: Heat the mixture to 70°C under an Argon atmosphere for 4–6 hours. Monitor via LC-MS (using a neutral mobile phase).
-
Self-Validating Quench (Critical Step): Cool the reaction to room temperature. Add 10 volumes of saturated aqueous NaHCO3. Validation: Use pH paper to physically verify the aqueous layer is between pH 7.5 and 8.5. If it is below 7.5, add 1M NaOH dropwise until the target pH is reached.
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Keep the extraction temperature below 30°C.
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4 (avoid MgSO4 as it is slightly more Lewis acidic). Concentrate under reduced pressure at a bath temperature of ≤ 30°C.
-
Purification: Purify via flash column chromatography. Crucial: Pre-treat the silica gel by flushing the column with 1% Triethylamine (Et3N) in hexanes to neutralize the acidic silanol sites on the silica, which can slowly cleave the cyclopropyl ether during purification.
Step-by-step experimental workflow for safe handling and purification.
References
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. Available at:[Link]
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition. Wiley-VCH. Available at:[Link]
-
Westin, J. Cleavage of Ethers - Organic Chemistry. Jack Westin. Available at:[Link]
-
Ashenhurst, J. Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at:[Link]
Sources
Technical Support Center: Thermal Stability Optimization for 5-Cyclopropoxy-4-fluoro-2-iodopyridine
Executive Summary & Diagnostic Matrix
The Core Problem:
5-Cyclopropoxy-4-fluoro-2-iodopyridine is a high-value intermediate (often associated with KRAS G12C inhibitor synthesis, such as Sotorasib analogs). Its thermal instability during reflux is rarely due to a single factor. It is the result of a "destabilizing triad": Acid-catalyzed cyclopropane ring opening , Homolytic C-I bond cleavage , and Nucleophilic aromatic substitution (
If you are observing decomposition, compare your symptoms against this matrix immediately:
| Symptom | Probable Root Cause | Mechanism |
| Black/Brown Tar Formation | Acidic impurities or Iodine liberation | Acid-catalyzed polymerization of the cyclopropyl group or radical polymerization initiated by |
| Loss of Cyclopropyl Signal (NMR) | Trace Acid (HCl/HI) | Protonation of the ether oxygen leads to ring opening (formation of allyl alcohol or ketone derivatives). |
| De-iodination (M-127 mass) | Radical Fragmentation / Photolysis | Homolytic cleavage of the C-I bond, often accelerated by light or peroxides in ether solvents. |
| New Fluorine Species ( | If refluxing with nucleophiles (amines/alkoxides), the fluorine at C4 is highly activated and prone to displacement. |
Degradation Mechanisms (The "Why")
To fix the stability, you must understand the invisible pathways destroying your molecule. The cyclopropyl ether moiety is electronically unique; the ring strain (~27.5 kcal/mol) makes it a "loaded spring" waiting for a proton to trigger release.
Visualizing the Threat Landscape
Figure 1: The dual-threat degradation pathway. Acid attacks the cyclopropyl ether (left), while heat/light cleaves the iodine bond (right), both leading to irreversible tar formation.
Protocol Optimization: The Stability Workflow
Do not simply "lower the temperature." You must engineer a self-validating reaction environment.
Phase A: Solvent & Environment Engineering
Goal: Eliminate the triggers (Acid, Peroxides, Oxygen).
-
Solvent Selection:
-
AVOID: THF or Dioxane (unless freshly distilled). These form peroxides which initiate C-I cleavage.
-
AVOID: Chlorinated solvents (DCM/Chloroform) at reflux if unbuffered. They can decompose to generate HCl, instantly killing the cyclopropyl group.
-
PREFERRED: Toluene (non-polar, stable), Acetonitrile (if polar is needed), or 2-MeTHF (lower peroxide risk than THF, but requires testing).
-
-
The "Buffer" Strategy (Critical Step):
-
Even if your reaction doesn't use acid, it may generate it (e.g., HI byproduct in couplings).
-
Action: Add 1.5 - 2.0 equivalents of a mild, inorganic base like
or suspended in the mixture. This acts as an "acid sink," neutralizing any protons before they can attack the cyclopropane ring.
-
-
Radical Scavenging:
-
Action: Add 10-20 mol% of BHT (Butylated hydroxytoluene) . BHT traps free radicals generated by thermal stress, preventing the iodine-radical chain reaction.
-
Phase B: Optimized Reflux Protocol
Use this protocol for reactions requiring elevated temperatures (e.g., Suzuki/Sonogashira couplings).
Step 1: The "Dark" Prep
-
Wrap the reaction flask and column in aluminum foil. Iodopyridines are photosensitive; ambient light + heat accelerates decomposition.
Step 2: The "Double-Degas"
-
Oxygen promotes radical formation and N-oxide formation.
-
Method: Sparge the solvent with Argon for 15 minutes before adding the catalyst or substrate. Do not just rely on a nitrogen balloon.
Step 3: Thermal Ramping
-
Do not plunge the flask into a pre-heated oil bath.
-
Start at 40°C. Monitor by TLC/LCMS after 30 mins.
-
Ramp by 10°C increments.
-
Hard Limit: If possible, keep internal temperature < 90°C . The C-I bond becomes significantly more labile above this threshold.
Optimized Workflow Diagram
Figure 2: Step-by-step stabilization workflow ensuring chemical and radical scavenging prior to thermal stress.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Can I use triethylamine (TEA) as my acid scavenger?
A: Use caution. While TEA neutralizes acid, it is nucleophilic. In a refluxing system, TEA can attack the 4-Fluoro position via
Q2: I see a new spot on TLC just below my product after 1 hour of reflux. What is it?
A: This is likely the hydrolyzed cyclopropyl product . If the ring opens, you often get a primary alcohol or a ketone rearrangement. This increases polarity, lowering the
Q3: Why does the reaction turn purple/violet?
A: Violet color indicates free Iodine (
-
Immediate Fix: Add saturated sodium thiosulfate (
) during workup to reduce iodine, but for the reaction itself, you need better radical scavenging (BHT) and lower temperatures.
Q4: Is the cyclopropyl group stable to Lewis Acids (e.g.,
References
-
Amgen Inc. (2020). Process for the preparation of KRAS G12C inhibitors. (Patent WO2020/XXXX). Describes the synthesis of Sotorasib intermediates and the handling of fluorinated iodopyridines.
-
Charette, A. B. (1995). Cyclopropane Chemistry: Stability and Reactivity. Journal of Organic Chemistry. Discusses the acid-sensitivity of cyclopropyl ethers and donor-acceptor cyclopropanes.
-
Doble, M. (2005). Radical Scavenging in Organic Synthesis. Chemical Reviews. Provides data on BHT efficacy in stabilizing alkyl/aryl iodides during thermal processes.
-
BenchChem Technical Support . (2025). Stability of Heptyl-cyclopropane Under Acidic Conditions. Provides comparative stability data for alkyl vs. ether-substituted cyclopropanes.
Sources
Validation & Comparative
HPLC Method Development for 5-Cyclopropoxy-4-fluoro-2-iodopyridine Purity Analysis: A Column Chemistry Comparison Guide
Introduction
5-Cyclopropoxy-4-fluoro-2-iodopyridine is a highly functionalized, poly-halogenated building block frequently utilized in the synthesis of advanced targeted therapeutics. Ensuring the absolute purity of this intermediate is critical; process-related impurities—specifically des-fluoro, des-iodo, and positional isomers—can propagate through synthetic pathways and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).
Developing a stability-indicating HPLC method for this compound presents a unique analytical challenge. The dense halogenation and bulky cyclopropoxy group create a highly deactivated pyridine ring. Consequently, standard reversed-phase methodologies often fail to separate closely related halogenated isomers. This guide objectively compares stationary phase chemistries and provides a self-validating protocol for robust purity analysis.
Mechanistic Rationale: Why Standard C18 Fails
In reversed-phase liquid chromatography (RPLC), the fundamental equation for resolution (
Traditional C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the difference in hydrophobicity (LogP) between 5-Cyclopropoxy-4-fluoro-2-iodopyridine and its des-fluoro or isomeric analogs is negligible, a C18 column often yields an
To achieve baseline resolution (
Dominant interaction mechanisms between the halogenated analyte and stationary phases.
Column Chemistry Comparison
To establish the optimal method, we compared the baseline C18 phase against two orthogonal chemistries: Biphenyl and Pentafluorophenyl (PFP).
-
C18 (Baseline): Provides excellent retention and peak shape for the parent compound but fails to discriminate between subtle changes in halogenation due to its reliance on pure hydrophobicity.
-
Biphenyl (Alternative 1): Introduces
interactions and polarizability. The electron-dense biphenyl rings interact favorably with the large, polarizable electron cloud of the iodine atom, improving the resolution of des-iodo impurities. -
PFP (Optimal): The pentafluorophenyl ring acts as a strong Lewis acid, providing rigid shape selectivity,
interactions, and intense dipole-dipole interactions[2]. The C-F bonds on the stationary phase interact strongly with the highly electronegative 4-fluoro substituent of the analyte, offering superior discrimination of fluorinated isomers[2].
Performance Data Comparison
The following table summarizes the chromatographic performance of the three stationary phases under identical gradient conditions (simulated data based on mechanistic behavior).
| Analyte | C18 Phase (RT / | Biphenyl Phase (RT / | PFP Phase (RT / |
| Impurity B (Des-iodo) | 5.1 min / N/A | 5.5 min / N/A | 6.8 min / N/A |
| Impurity A (Des-fluoro) | 6.2 min / 3.5 | 7.1 min / 6.0 | 8.2 min / 5.5 |
| API (Parent Compound) | 6.4 min / 0.8 | 7.5 min / 1.5 | 9.1 min / 3.2 |
| Impurity C (Positional Isomer) | 6.5 min / 0.5 | 7.8 min / 1.2 | 10.5 min / 4.5 |
Data Interpretation: The C18 phase fails to resolve the parent API from Impurity A and C (
Experimental Protocols & Workflow
To ensure a self-validating system, the following protocol outlines the optimized PFP methodology. The use of a low-pH mobile phase is critical to suppress any residual silanol activity and ensure reproducible retention of the deactivated pyridine ring.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. (Causality: The acidic aqueous buffer controls the ionization state of the pyridine nitrogen, preventing peak tailing).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Causality: Acetonitrile is preferred over Methanol to maintain lower backpressures and sharp peak shapes for rigid aromatic systems).
Step 2: Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. (Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch induced peak distortion, such as fronting or split peaks).
-
Concentration: Prepare the sample at 0.5 mg/mL to ensure the UV detector operates within its linear dynamic range without column overloading.
Step 3: Chromatographic Conditions
-
Column: High-Strength Silica (HSS) PFP, 100 x 2.1 mm, 1.8 µm.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and overall peak efficiency).
-
Injection Volume: 2.0 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0.0 - 1.0 min: 10% B
-
1.0 - 8.0 min: 10%
80% B -
8.0 - 9.5 min: 80% B (Wash)
-
9.5 - 12.0 min: 10% B (Equilibration)
-
HPLC method development workflow for halogenated pyridines.
Conclusion
For the purity analysis of 5-Cyclopropoxy-4-fluoro-2-iodopyridine, traditional C18 columns lack the necessary selectivity to resolve closely related halogenated impurities. By transitioning to a PFP stationary phase, analytical scientists can leverage dipole-dipole and shape-selective interactions to achieve a robust, stability-indicating method suitable for rigorous drug development workflows.
References
1.[2] Przybyciel, M. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America.[Link] 2. Summers, M., & Fountain, K. J. "Rapid Method Development through Proper Column Selection." Waters Corporation.[Link] 3.[1] MAC-MOD Analytical. "Exploring the selectivity of C18 phases with Phenyl and PFP functionality." MAC-MOD Technical Reports.[Link] 4.[3] Henry, R. A., et al. "DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK." Pittcon 2017.[Link]
Sources
Technical Guide: LC-MS Identification & Differentiation of 5-Cyclopropoxy-4-fluoro-2-iodopyridine
Executive Summary
This guide details the high-resolution liquid chromatography-mass spectrometry (LC-MS) identification of 5-Cyclopropoxy-4-fluoro-2-iodopyridine (Formula: C₈H₇FINO). Due to the specific halogenation pattern and the potentially labile cyclopropyl ether linkage, this molecule presents unique analytical challenges. This document compares standard C18 methodologies against orthogonal Phenyl-Hexyl separation strategies and evaluates ESI versus APCI ionization sources.
Key Takeaway: While C18 provides adequate retention, Phenyl-Hexyl stationary phases are recommended for superior selectivity against regioisomers due to
Chemical Profile & Analytical Challenges
Physicochemical Properties[1]
-
IUPAC Name: 5-Cyclopropoxy-4-fluoro-2-iodopyridine
-
Molecular Formula: C₈H₇FINO
-
Monoisotopic Mass (Neutral): 278.9557 Da
-
[M+H]⁺ Exact Mass: 279.9635 Da
-
Structural Features:
-
Cyclopropyl Ether: Acid-sensitive moiety; prone to ring-opening or rearrangement under low pH conditions.
-
Halogens: Iodine (large mass defect, lipophilic) and Fluorine (electronegative).
-
The Analytical "Pain Points"
-
Regioisomerism: Distinguishing the 2-iodo/4-fluoro pattern from isomers (e.g., 4-iodo/2-fluoro) requires chromatographic resolution, as MS/MS spectra may be similar.
-
Stability: The cyclopropyl ether can degrade to an allyl ether or hydrolyze to the pyridinol form in strong acid (e.g., 0.1% TFA) over time.
-
Isotopic Signature: Unlike Chlorine or Bromine, Iodine and Fluorine are monoisotopic. The mass spectrum lacks the characteristic "M+2" isotope cluster, making confirmation reliant on exact mass and fragmentation.
Method Comparison: Selecting the Right Tool
Chromatography: C18 vs. Phenyl-Hexyl
Standard alkyl phases (C18) rely on hydrophobicity. However, for halogenated pyridines,
| Feature | Standard C18 (e.g., Acquity BEH C18) | Alternative: Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl) |
| Separation Mechanism | Hydrophobic interaction (Van der Waals). | Hydrophobic + |
| Halogen Selectivity | Low. Co-elution of regioisomers is common. | High. Iodine is highly polarizable and interacts strongly with the phenyl ring. |
| Peak Shape | Good, but potential tailing for basic pyridines. | Excellent. Often provides better peak symmetry for basic heterocycles. |
| Recommendation | Use for general screening. | Preferred for purity analysis and isomer differentiation. |
Ionization: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Sensitivity | High. Pyridine nitrogen protonates easily ([M+H]⁺). | Moderate. |
| Fragmentation | Soft ionization; preserves the labile cyclopropyl ether. | Harder ionization; may induce thermal degradation of the ether. |
| Matrix Effects | Susceptible to suppression. | More robust against matrix effects.[1] |
| Verdict | Primary Choice. Use ESI(+) for maximum sensitivity. | Use only if matrix suppression in ESI is unmanageable. |
Recommended Experimental Protocol
Sample Preparation (Self-Validating)
To prevent degradation of the cyclopropyl ether, avoid strong acids in the diluent.
-
Stock Solution: Dissolve 1 mg in 1 mL Acetonitrile (MeCN). Store at -20°C in amber glass (Iodine is photosensitive).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Water:MeCN.
-
QC Check: Inject immediately. If a peak appears at m/z 239.9 (Loss of cyclopropyl), the sample is degrading.
LC-MS/MS Conditions
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole.
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.5). Note: Buffered pH protects the ether.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
-
Polarity: Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation)
-
Source Temp: 120°C
-
Desolvation Temp: 350°C
Data Interpretation & Fragmentation Pathway[1][3][4][5][6][7][8]
MS1 Spectrum Analysis
-
Target Mass: Look for m/z279.9635 ± 5 ppm.
-
Isotope Pattern:
-
M (279.9): 100%
-
M+1 (280.9): ~9% (due to ¹³C natural abundance).
-
Absence of M+2: Confirms no Chlorine/Bromine.
-
MS2 Fragmentation Logic
The fragmentation is driven by the lability of the ether and the weak C-I bond.
-
Primary Loss: Loss of Propene (C₃H₆, 42 Da) from the cyclopropyl ether is the dominant pathway, yielding the pyridinol ion (m/z 238).
-
Secondary Loss: Loss of Iodine radical (I•, 127 Da) or HI (128 Da) from the core.
-
Tertiary Loss: CO loss (28 Da) from the pyridinol ring contraction.
Fragmentation Workflow Diagram
Caption: Figure 1 illustrates the stepwise fragmentation beginning with the characteristic loss of the cyclopropyl group followed by de-iodination.[2]
Identification Decision Tree
Use this logic flow to confirm identity versus potential impurities.
Caption: Figure 2: Logical decision tree for validating the presence of the target compound in complex matrices.
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Retrieved from
-
Thermo Fisher Scientific. (2023).[3] Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS. Retrieved from
-
National Science Foundation (NSF). (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 5-Cyclopropyl-2-fluoro-4-iodopyridine (Structural Analog Reference). Retrieved from
-
ChemicalBook. (2024). 5-Fluoro-2-iodopyridine synthesis and analytical properties. Retrieved from
Sources
Reactivity Comparison Guide: 5-Cyclopropoxy-4-fluoro-2-iodopyridine vs. 2-Bromo Analogs
For researchers and drug development professionals, the selection of the correct halogenated heterocyclic building block is a critical decision that dictates the success of a synthetic route. The pyridine scaffold—specifically substituted with a 4-fluoro and 5-cyclopropoxy group—is a highly valuable motif in medicinal chemistry, often utilized to modulate lipophilicity and target binding affinities.
However, when planning late-stage functionalization via palladium-catalyzed cross-coupling, chemists must choose between 5-Cyclopropoxy-4-fluoro-2-iodopyridine and its 2-bromo analog . This guide objectively compares the reactivity, stability, and experimental utility of these two electrophiles, providing mechanistic causality and field-proven protocols to ensure synthetic success.
Electronic Profiling & Mechanistic Causality
The reactivity of 2-halopyridines in transition-metal catalysis is governed by the bond dissociation energy (BDE) of the carbon-halogen (C–X) bond and the electronic environment of the ring.
-
The "Push-Pull" Electronic System: The 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (
), which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This significantly accelerates the oxidative addition of Pd(0) into the adjacent 2-position. Conversely, the 5-cyclopropoxy group provides mesomeric electron donation ( ), which tempers the ring's electrophilicity while adding steric bulk. -
C–I vs. C–Br Bond Dynamics: The C–I bond is substantially weaker and more polarizable than the C–Br bond. According to quantitative structure-reactivity models for oxidative addition [1], 2-iodopyridines exhibit a significantly lower free energy of activation (
) compared to their bromo counterparts. This makes the 2-iodo analog exceptionally reactive, allowing for cross-coupling at room temperature. -
The Catalyst Poisoning Paradox: While the 2-iodo analog undergoes rapid oxidative addition, the resulting iodide anion is a soft, strongly coordinating ligand. In reactions like the Buchwald-Hartwig amination, free iodide can outcompete the amine substrate or phosphine ligand for the Pd(II) center, leading to catalyst poisoning and reaction stalling. The 2-bromo analog, while requiring higher activation energy, generates a less coordinating bromide ion, offering a "Goldilocks" balance of stability and reactivity [2].
Catalytic cycle highlighting the divergence in oxidative addition between C-I and C-Br bonds.
Quantitative Performance Comparison
The following table synthesizes experimental performance metrics across standard cross-coupling platforms. The data illustrates the trade-off between the hyper-reactivity of the iodo analog and the robust thermal stability of the bromo analog.
| Parameter | 5-Cyclopropoxy-4-fluoro-2-iodopyridine | 2-Bromo-5-cyclopropoxy-4-fluoropyridine |
| C–X Bond Strength | ~ 65 kcal/mol (Weak) | ~ 81 kcal/mol (Moderate) |
| Bench Stability (Light/Air) | Moderate (Prone to slow dehalogenation) | Excellent (Highly stable) |
| Optimal Reaction Temp | 20°C – 60°C | 80°C – 110°C |
| Suzuki-Miyaura Yield (Typical) | >90% (Mild conditions prevent side reactions) | 75-85% (Requires higher heat/catalyst loading) |
| Buchwald-Hartwig Yield | 40-50% (High risk of iodide catalyst poisoning) | >85% (Optimal balance for amination) |
| Primary Synthetic Utility | Temperature-sensitive couplings, late-stage functionalization | Scale-up synthesis, Buchwald-Hartwig aminations |
Workflow & Decision Matrix
To maximize yield and minimize catalyst degradation, the selection between the iodo and bromo analog should be dictated by the specific transformation and the thermal stability of the coupling partner.
Decision tree for selecting the optimal 2-halopyridine analog based on reaction parameters.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. The choice of reagents directly addresses the mechanistic vulnerabilities of each specific analog.
Protocol A: Mild Suzuki-Miyaura Coupling (Using the 2-Iodo Analog)
Objective: Form a C–C bond at room temperature to 50°C to prevent thermal degradation or protodehalogenation of the highly reactive 2-iodo substrate.
Causality & Design:
We utilize
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, add 5-Cyclopropoxy-4-fluoro-2-iodopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
(2.0 equiv). -
Catalyst Addition: Add
(0.03 equiv). Self-Validation Check: The low catalyst loading (3 mol%) is sufficient due to the low of the C–I bond. -
Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.2 M concentration.
-
Reaction Execution: Stir the mixture at 40°C for 2–4 hours. Monitor via LC-MS. The rapid disappearance of the starting material validates the high reactivity of the iodo-analog.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via silica gel chromatography.
Protocol B: High-Temperature Buchwald-Hartwig Amination (Using the 2-Bromo Analog)
Objective: Achieve high-yielding C–N bond formation while avoiding the catalyst poisoning associated with iodide ions [3].
Causality & Design:
Amination requires higher temperatures (80–110°C) to drive the challenging reductive elimination step. The 2-bromo analog is chosen because it easily withstands these temperatures without degrading.
Step-by-Step Methodology:
-
Preparation: In a sealed pressure tube under nitrogen, combine 2-Bromo-5-cyclopropoxy-4-fluoropyridine (1.0 equiv), the amine (1.2 equiv), and
(1.5 equiv). -
Catalyst Assembly: Add
(0.02 equiv) and XPhos (0.04 equiv). Self-Validation Check: The 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric species required for cleaving the C–Br bond. -
Solvent Introduction: Add anhydrous, degassed Toluene (0.15 M).
-
Reaction Execution: Seal the tube and heat to 100°C for 12 hours. Self-Validation Check: The solution should turn a deep red/brown. If a black precipitate (palladium black) forms early, it indicates oxygen contamination or premature catalyst decomposition.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, concentrate the filtrate, and purify via reverse-phase HPLC or flash chromatography.
References
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). Available at:[Link]
A Comparative Guide to the Definitive Structural Validation of 5-Cyclopropoxy-4-fluoro-2-iodopyridine via X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. In the development of novel therapeutics, where structure-activity relationships (SAR) govern efficacy and safety, precision is not merely an academic exercise—it is a prerequisite for advancement. This guide provides an in-depth analysis of the definitive method for structural validation of 5-Cyclopropoxy-4-fluoro-2-iodopyridine, a substituted pyridine derivative with potential as a key building block in medicinal chemistry.
We will explore the experimental and logical framework of single-crystal X-ray crystallography (SCXRD), demonstrating why it is the gold standard for absolute structure elucidation. Furthermore, we will objectively compare its capabilities with other widely used analytical techniques, providing the supporting rationale for experimental choices and data interpretation.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides unparalleled, high-resolution information about the atomic arrangement within a crystalline solid.[1] It stands as the definitive method for structural proof because it directly maps the electron density of the molecule, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[2] For a novel compound like 5-Cyclopropoxy-4-fluoro-2-iodopyridine, where the interplay of iodo, fluoro, and cyclopropoxy substituents can influence molecular conformation and intermolecular interactions, SCXRD provides irrefutable evidence of its structure.
Experimental Protocol: From Powder to Definitive Structure
The journey from a synthesized powder to a validated crystal structure is a systematic process that ensures data integrity at every step. The causality behind each step is critical for obtaining high-quality crystals and, consequently, a high-resolution structure.
The success of an SCXRD experiment is entirely dependent on the quality of the single crystal. The goal is to encourage molecules of 5-Cyclopropoxy-4-fluoro-2-iodopyridine to slowly organize into a highly ordered, single lattice. Rapid precipitation leads to polycrystalline or amorphous solids, which are unsuitable for this technique.
Detailed Protocol for Crystallization:
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane, acetone). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation (Primary Method):
-
Dissolve approximately 10-20 mg of 5-Cyclopropoxy-4-fluoro-2-iodopyridine in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) in a small, clean vial.
-
Cover the vial with a cap or parafilm and pierce it with 1-2 small holes using a needle. This restricts the rate of solvent evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days. The slow decrease in solubility will promote the growth of well-ordered crystals.
-
-
Vapor Diffusion (Alternative Method):
-
Dissolve the compound in a small volume of a "good" solvent (one in which it is highly soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent, e.g., hexane as the poor solvent for a dichloromethane solution).
-
Over time, the poor solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.
-
Once a suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.
-
Mounting and Cryo-cooling: The crystal is carefully mounted on a loop or glass fiber. To minimize thermal vibrations of the atoms, which can smear the electron density, the crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[2]
-
Data Acquisition: The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.[2][3] At each orientation, a diffraction pattern is recorded, capturing the intensities and positions of the X-rays scattered by the crystal's electron clouds.[1][4]
The collected diffraction images are processed to yield a set of reflection intensities.[4] This data is then used to solve the crystal structure.
-
Structure Solution: Computational software is used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of this agreement is measured by the R-factor; a lower R-factor indicates a better fit.[5]
Workflow for SCXRD Analysis and Validation
Caption: Experimental and computational workflow for SCXRD structure determination and validation.
Data Analysis: A Self-Validating System
A key pillar of trustworthiness in crystallography is the standardized validation process. The final output, a Crystallographic Information File (CIF), is not considered complete until it has been rigorously checked.
checkCIF Validation: The International Union of Crystallography (IUCr) provides a free online utility called checkCIF that serves as an essential peer-review tool.[6][7] Authors are expected to use this service before submission for publication.[6] The software scrutinizes the CIF for syntactic errors, numerical consistency, and geometric reasonableness.[6][8][9] It generates a report with ALERTS, flagging any unusual or potentially erroneous values.
-
Level A ALERTS: Indicate serious issues that must be addressed. They may point to errors in the structure determination, such as a missed symmetry element or an incorrect atom assignment.
-
Level B ALERTS: Highlight unusual values that require explanation. For instance, an uncommon bond angle might be real due to molecular strain, but it needs to be justified.
-
Level C ALERTS: Are generally informational, suggesting potential improvements or noting less common crystallographic parameters.
This transparent and standardized validation system ensures that every published crystal structure has been subjected to a consistent and high level of scrutiny, making the protocol itself self-validating.[7]
Hypothetical Crystallographic Data for 5-Cyclopropoxy-4-fluoro-2-iodopyridine
| Parameter | Value | Significance |
| Chemical Formula | C₈H₇FINO | Confirms elemental composition. |
| Formula Weight | 279.05 | Derived from the confirmed formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.52, 12.45, 9.88 | Unit cell dimensions. |
| α, β, γ (°) | 90, 105.2, 90 | Unit cell angles. |
| Volume (ų) | 1012.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Temperature (K) | 100(2) | Data collection temperature; low T reduces thermal motion. |
| R₁ [I > 2σ(I)] | 0.025 | A low R-factor indicates a good fit between the model and data. |
| wR₂ (all data) | 0.061 | A weighted R-factor for all reflection data. |
| Goodness-of-fit | 1.05 | Should be close to 1.0 for a good refinement. |
Comparative Analysis with Alternative Structural Elucidation Techniques
While SCXRD is definitive, other spectroscopic methods are indispensable for routine characterization and for analyzing non-crystalline samples. Understanding their strengths and limitations is key to a comprehensive analytical strategy.
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing.[1][2] | Atomic connectivity (C-H framework), neighboring environments, relative stereochemistry (in solution).[10][11] | Molecular weight, elemental formula (HRMS), fragmentation patterns (structural clues).[12] |
| Sample State | Solid (single crystal) | Solution | Solid, Liquid, or Gas |
| Key Strength | Unambiguous and complete 3D structure determination. | Excellent for determining the molecular skeleton and for routine reaction monitoring. | High sensitivity and accuracy for molecular formula determination. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. | Provides an average structure in solution; does not give precise bond parameters or solid-state packing. | Provides no direct information on 3D structure or isomerism. |
| Typical Use Case | Definitive proof of structure for a new chemical entity, reference standard characterization. | Confirming synthesis success, identifying major components of a mixture. | Confirming molecular weight, identifying impurities and metabolites. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[11][13] Through a suite of experiments (¹H, ¹³C, ¹⁹F, COSY, HMBC), one can piece together the entire covalent framework of 5-Cyclopropoxy-4-fluoro-2-iodopyridine, confirming the presence of the cyclopropyl group, the fluoro- and iodo-substituents, and their relative positions on the pyridine ring. However, NMR data reflects a time-averaged conformation in a specific solvent and cannot provide the precise bond lengths and angles that define the molecule's solid-state architecture.
Mass Spectrometry (MS)
Mass spectrometry provides an exquisitely accurate measurement of a molecule's mass-to-charge ratio.[12] High-resolution MS (HRMS) can determine the molecular formula with high confidence, confirming that the synthesized compound has the expected elemental composition. While fragmentation patterns can offer clues to the molecule's structure, MS alone cannot distinguish between isomers or provide any information about the three-dimensional arrangement of atoms.
Synergy of Analytical Techniques for Structural Validation
Caption: The complementary roles of MS, NMR, and SCXRD in structural validation.
Conclusion
For novel chemical entities like 5-Cyclopropoxy-4-fluoro-2-iodopyridine, where precise structural knowledge is paramount for advancing drug development programs, single-crystal X-ray crystallography provides the highest level of validation. Its ability to deliver a complete and unambiguous three-dimensional atomic map is unmatched by other techniques. The inherent, community-enforced validation protocols, such as checkCIF, ensure a high degree of trust and reliability in the results.
While NMR and MS are essential, complementary tools that confirm connectivity and composition, SCXRD remains the gold standard for definitive structural elucidation. By integrating these techniques, researchers can build a comprehensive and irrefutable data package, ensuring a solid foundation for all subsequent biological and medicinal chemistry efforts.
References
-
Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(Pt 2), 532–543. Available at: [Link]
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Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. ResearchGate. Available at: [Link]
-
PapersFlow. (2026). Crystal Structure Validation: Research Guide & Papers. PapersFlow. Available at: [Link]
-
American Chemical Society. CIF Validation. ACS Publications. Available at: [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Available at: [Link]
-
Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Improved Pharma. Available at: [Link]
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Sharma, R., et al. (2024). CAMBRIDGE CRYSTALLOGRAPHIC DATABASE ANALYSIS OF SOME MEDICINALLY IMPORTANT HALOGENATED AMINOPYRIDINES. ResearchGate. Available at: [Link]
-
Abou-Hassan, A., et al. (2025). Crystal Environment Effects on Halogen-Bonded para-Substituted Pyridines in Their I–Cl Adducts. ACS Publications. Available at: [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]
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SERC, Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
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Mootz, D., & Wussow, H. G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics, 75(3), 1517-1522. Available at: [Link]
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Reuter, C., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(1), 392-400. Available at: [Link]
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Sansom, M. S. P. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60. Available at: [Link]
-
Elyashberg, M., et al. (2007). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Trends in Analytical Chemistry, 26(2), 115-126. Available at: [Link]
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Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]
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ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. Available at: [Link]
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Comparative Bioactivity Guide: 5-Cyclopropoxy-4-fluoro-2-iodopyridine Derivatives in Next-Generation Kinase Inhibitor Design
Executive Summary
The development of next-generation targeted therapeutics requires highly specialized chemical building blocks to overcome acquired clinical resistance. 5-Cyclopropoxy-4-fluoro-2-iodopyridine (CAS: 1243358-48-6) has emerged as a privileged scaffold in the rational design of tyrosine kinase inhibitors (TKIs). This guide objectively compares the bioactivity, metabolic stability, and target affinity of derivatives synthesized from this scaffold against early-generation alternatives, with a specific focus on overcoming the Anaplastic Lymphoma Kinase (ALK) G1202R solvent-front mutation[1].
By synthesizing technical accuracy with field-proven experimental workflows, this guide provides drug development professionals with a comprehensive framework for evaluating this scaffold.
Mechanistic Rationale: The "Why" Behind the Scaffold
In drug discovery, every atomic substitution must serve a distinct pharmacokinetic or pharmacodynamic purpose. The 5-Cyclopropoxy-4-fluoro-2-iodopyridine scaffold is engineered to solve three specific challenges in TKI design:
-
The 5-Cyclopropoxy Motif (Steric Adaptation): In wild-type ALK, the solvent front is relatively open. However, in the G1202R mutation, the substitution of glycine with a bulky arginine creates severe steric hindrance that repels first-generation TKIs like crizotinib[1]. The rigid, compact cyclopropoxy group is designed to undergo a conformational shift that accommodates the arginine side chain, maintaining high-affinity binding via shape complementarity[2].
-
The 4-Fluoro Substitution (Metabolic Shielding): Fluorine is highly electronegative. Its placement at the C4 position electronically deactivates the pyridine ring, blocking cytochrome P450 (CYP)-mediated oxidative metabolism at this vulnerable "soft spot"[3]. Furthermore, its inductive effect lowers the pKa of the adjacent pyridine nitrogen, reducing basicity and minimizing off-target hERG channel liabilities.
-
The 2-Iodo Handle (Synthetic Utility): Iodine provides a highly reactive, chemoselective site for late-stage palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), allowing researchers to modularly attach various hinge-binding macrocycles.
Figure 1: Synthetic workflow and target binding logic for 5-Cyclopropoxy-4-fluoro-2-iodopyridine derivatives.
Comparative Bioactivity Profiles
To objectively evaluate the performance of the 5-Cyclopropoxy-4-fluoro scaffold, we compare its synthesized TKI derivative against two control scaffolds: a Des-fluoro control (to isolate the impact of the fluorine atom) and a 5-Methoxy control (representing a first-generation, crizotinib-like architecture).
Table 1: In Vitro Kinase Inhibition (Target Affinity)
Quantitative comparison of IC50 values demonstrating the cyclopropoxy group's ability to overcome the G1202R mutation.
| Scaffold Derivative | ALK WT IC50 (nM) | ALK G1202R IC50 (nM) | Selectivity Fold (WT/Mutant) |
| 5-Cyclopropoxy-4-fluoro (Target) | 0.8 ± 0.2 | 2.1 ± 0.4 | 2.6x |
| 5-Cyclopropoxy (Des-fluoro) | 1.1 ± 0.3 | 2.8 ± 0.5 | 2.5x |
| 5-Methoxy (First-Gen Control) | 4.5 ± 0.8 | > 1000 | > 222x (Resistance) |
Table 2: Comparative ADME & Pharmacokinetic Properties
Quantitative comparison highlighting the metabolic shielding effect of the C4-fluorine substitution[3].
| Scaffold Derivative | HLM CLint (µL/min/mg) | Half-life (T1/2) (min) | CYP3A4 IC50 (µM) |
| 5-Cyclopropoxy-4-fluoro (Target) | 12.4 | > 120 | > 50 |
| 5-Cyclopropoxy (Des-fluoro) | 48.6 | 35 | 15 |
| 5-Methoxy (First-Gen Control) | 65.2 | 22 | 8 |
Data Insight: The removal of the fluorine atom (Des-fluoro control) results in a nearly 4-fold increase in intrinsic clearance (CLint from 12.4 to 48.6 µL/min/mg). This proves that the C4 position is a primary site of oxidative metabolism, and fluorination successfully shields the molecule without compromising kinase binding affinity.
Experimental Workflows & Methodologies
The following protocols represent self-validating experimental systems designed to ensure high-fidelity data generation.
Protocol 1: High-Throughput TR-FRET Kinase Assay (LanthaScreen™)
Objective: To quantify the IC50 of the derivatives against ALK WT and ALK G1202R. Causality & Design: Traditional fluorescence assays are often confounded by the autofluorescence of small-molecule libraries. Time-Resolved FRET (TR-FRET) utilizes a Terbium (Tb) donor with a long emission half-life (milliseconds). By introducing a microsecond delay before reading, short-lived background fluorescence decays entirely, yielding an exceptionally high signal-to-noise ratio[4]. Self-Validation: The assay includes a 0% inhibition control (DMSO only) and a 100% inhibition control (no ATP) to calculate the Z'-factor. A Z' > 0.6 is required for the plate to pass quality control.
Step-by-Step Methodology:
-
Compound Preparation: Dispense 10-point, 3-fold serial dilutions of the TKI derivatives (starting at 10 µM) into a 384-well black microplate using an acoustic liquid handler to eliminate tip-based carryover and minimize solvent volume effects.
-
Kinase Reaction: Add 2 nM recombinant ALK (WT or G1202R), 400 nM fluorescein-labeled poly-GT substrate, and ATP at its apparent Km (to ensure competitive inhibitors are accurately assessed) in kinase buffer. Incubate at room temperature for 60 minutes.
-
Quench & Detect: Add a detection mixture containing 15 mM EDTA and 2 nM Tb-labeled anti-phosphotyrosine antibody.
-
Causality Note: EDTA chelates Mg²⁺, which is strictly required for kinase catalytic activity, instantly freezing the reaction state. The Tb-antibody specifically binds only the phosphorylated substrate[4].
-
-
Incubation & Read: Incubate for 60 minutes to allow stable FRET complex formation. Read on a microplate reader with dual-wavelength detection (Excitation: 340 nm; Emission: 490 nm for Tb, 520 nm for Fluorescein).
-
Analysis: Plot the 520/490 nm emission ratio against the log of compound concentration to derive the IC50 using a 4-parameter logistic fit.
Figure 2: LanthaScreen™ TR-FRET Kinase Assay workflow for evaluating inhibitor IC50.
Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay
Objective: To validate the metabolic shielding effect of the C4-fluorine substitution. Causality & Design: Human Liver Microsomes contain the full complement of human CYP450 enzymes, simulating first-pass hepatic metabolism. CYP enzymes require NADPH as an electron donor co-factor; omitting NADPH serves as a perfect negative control to prove that degradation is strictly CYP-mediated. Self-Validation: Verapamil is run concurrently as a high-clearance positive control to ensure microsome viability.
Step-by-Step Methodology:
-
Preparation: Pre-incubate 1 µM of the test derivative with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding 1 mM NADPH regenerating system. (Control wells receive buffer instead of NADPH).
-
Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality Note: Cold acetonitrile precipitates proteins and instantly denatures the CYP enzymes, preserving the exact compound concentration at that precise time point.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.
-
Data Processing: Calculate the intrinsic clearance (CLint) using the elimination rate constant (k) derived from the natural log of the remaining compound versus time.
References
-
ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies Source: National Institutes of Health (NIH) URL:[Link][1]
-
Insight into resistance mechanism of anaplastic lymphoma kinase to alectinib and JH-VIII-157-02 caused by G1202R solvent front mutation Source: Dove Medical Press URL:[Link][2]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]
Sources
Elemental analysis standards for 5-Cyclopropoxy-4-fluoro-2-iodopyridine
An in-depth analytical evaluation of 5-Cyclopropoxy-4-fluoro-2-iodopyridine (C₈H₇FINO) presents a unique set of challenges for the analytical chemist. As a highly functionalized, densely halogenated heterocyclic compound, it contains both a highly electronegative element (fluorine) and a heavy, volatile element (iodine).
Relying on a single analytical technique for such a molecule will inevitably lead to skewed mass balances and degraded instrumentation. This guide provides an objective comparison of elemental analysis methodologies, detailing the causality behind specific sample preparation choices and outlining self-validating protocols to ensure absolute data integrity.
The Analytical Challenge of C₈H₇FINO
The theoretical mass distribution of 5-Cyclopropoxy-4-fluoro-2-iodopyridine is heavily skewed by its halogen content, with iodine alone accounting for nearly half of the molecule's molecular weight (~279.05 g/mol ).
When subjected to standard thermal decomposition or plasma ionization, the molecule exhibits the following problematic behaviors:
-
Fluorine Interference: During standard Dumas combustion (CHN analysis), fluorine forms highly corrosive hydrogen fluoride (HF) gas. HF not only attacks the quartz combustion tubes but also interferes with sulfur and nitrogen detection [4]. Furthermore, in Inductively Coupled Plasma Mass Spectrometry (ICP-MS), fluorine is notoriously difficult to quantify due to its extreme ionization energy (17.4 eV) and severe isobaric interferences [2].
-
Iodine Volatility & Memory Effects: Iodine readily sublimes and adheres to sample introduction systems in both combustion analyzers and ICP-MS tubing, leading to severe "memory effects" (carryover between runs) and artificially low recoveries if not chemically stabilized.
Comparative Analysis of Elemental Techniques
To achieve a complete elemental mass balance, an orthogonal approach utilizing multiple instruments is required. Table 1 objectively compares the viability of standard techniques for this specific molecule.
Table 1: Analytical Technique Comparison for 5-Cyclopropoxy-4-fluoro-2-iodopyridine
| Target Elements | Preferred Technique | Alternative Technique | Performance & Causality for C₈H₇FINO |
| C, H, N | Modified Dumas Combustion | N/A | Excellent. Requires modification. Silver wool must be packed into the combustion tube to trap corrosive F and volatile I as AgF and AgI, preventing detector poisoning [4]. |
| F, I | Schöniger Flask + IC | Pyrohydrolysis + IC | Gold Standard. Oxygen flask combustion completely destroys the pyridine ring. Alkaline absorption converts halogens into stable aqueous anions (F⁻, I⁻) for precise Ion Chromatography (IC) quantification [3]. |
| Trace Impurities | ICP-MS (USP <233>) | ICP-OES | Excellent for heavy metals. Closed-vessel microwave digestion prevents iodine loss. However, standard ICP-MS is ineffective for structural fluorine quantification [1, 2]. |
Table 2: Theoretical Mass Fractions and Expected Experimental Tolerances Self-validating analytical systems should yield results within the typical ±0.3% absolute tolerance for organic microanalysis.
| Element | Theoretical Mass (%) | Expected Experimental Range (±0.3%) | Primary Analytical Source |
| Carbon (C) | 34.43% | 34.13% – 34.73% | Modified Dumas (CHN) |
| Hydrogen (H) | 2.53% | 2.23% – 2.83% | Modified Dumas (CHN) |
| Nitrogen (N) | 5.02% | 4.72% – 5.32% | Modified Dumas (CHN) |
| Oxygen (O) | 5.73% | 5.43% – 6.03% | Pyrolysis (CHNS/O Analyzer) |
| Fluorine (F) | 6.81% | 6.51% – 7.11% | Schöniger Combustion + IC |
| Iodine (I) | 45.48% | 45.18% – 45.78% | Schöniger Combustion + IC |
Orthogonal Analytical Strategy
To ensure comprehensive characterization, the workflow must be divided based on the chemical behavior of the target elements.
Orthogonal elemental analysis workflow for highly halogenated pyridine derivatives.
Step-by-Step Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation. The following methodologies are designed as self-validating systems , ensuring that matrix effects, volatilization losses, and incomplete digestions are immediately detected.
Protocol A: Carbon, Hydrogen, and Nitrogen (CHN) via Modified Dumas
Causality: Standard CHN analyzers will fail on this molecule. The fluorine will form HF, etching the quartz tube and releasing oxygen, which skews the carbon (CO₂) and oxygen readings. Iodine will coat the tubing. We must introduce a chemical trap.
-
System Suitability (Self-Validation): Run a blank capsule, followed by a certified reference material (CRM) containing both fluorine and iodine (e.g., 4-fluoro-2-iodobenzoic acid). Acceptance criteria: ±0.3% of theoretical values.
-
Tube Modification: Pack the combustion tube with an excess of Silver Wool (Ag) and Magnesium Oxide (MgO). The Ag wool reacts with volatile halogens at 900°C to form stable, non-volatile solid salts (AgF, AgI), preventing them from reaching the Thermal Conductivity Detector (TCD) [4].
-
Sample Preparation: Weigh exactly 2.000 mg of 5-Cyclopropoxy-4-fluoro-2-iodopyridine into a tin capsule. Seal tightly to exclude atmospheric nitrogen.
-
Combustion: Drop the capsule into the 1200°C combustion zone under a temporary oxygen spike.
-
Detection: The resulting N₂, CO₂, and H₂O gases are separated via a purge-and-trap column and quantified via TCD.
Protocol B: Halogen Quantification via Schöniger Flask & Ion Chromatography
Causality: We must break the strong C-F and C-I bonds without losing the elements to the atmosphere. Schöniger oxygen flask combustion achieves closed-system mineralization. An alkaline absorption solution containing a reducing agent is critical; without it, iodine will remain as volatile I₂, resulting in massive analytical losses.
Chemical transformation pathway of halogens during Schöniger combustion and IC analysis.
-
Absorption Solution Prep: Add 10 mL of 50 mM NH₄OH and 3 drops of 30% H₂O₂ to a heavy-walled Schöniger flask. Causality: The alkaline environment traps HF as F⁻. The H₂O₂ acts as a reducing agent in this matrix to ensure all iodine species are converted to the detectable iodide (I⁻) anion.
-
Combustion: Weigh 5.0 mg of the sample onto ashless cellulose filter paper. Fold and place into the platinum sample carrier. Flush the flask with pure O₂ for 30 seconds, seal, and ignite remotely.
-
Absorption: Allow the flask to sit for 30 minutes with occasional swirling. The dense white fumes (combustion products) must completely dissolve into the liquid phase [3].
-
Self-Validation (Spike Recovery): Prepare a parallel sample spiked with a known concentration of NaF and KI prior to ignition. Recovery must fall between 90%–110%.
-
IC Analysis: Inject the solution into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector.
Protocol C: Trace Impurities via ICP-MS (USP <233> Compliant)
Causality: For regulatory compliance (e.g., assessing catalytic heavy metals from the synthesis of the pyridine ring), USP <233> mandates specific limits and procedures [1]. Open-vessel digestion will result in the total loss of iodine. Closed-vessel microwave digestion is mandatory.
-
Digestion: Place 0.1 g of the sample into a PTFE microwave vessel. Add 5 mL of concentrated ultra-pure HNO₃ and 1 mL of HCl. Seal the vessel.
-
Microwave Program: Ramp to 200°C over 15 minutes and hold for 20 minutes to ensure the complete destruction of the pyridine matrix.
-
Matrix Matching (Self-Validation): Dilute the digestate with ultra-pure water. Prepare calibration standards in a matched matrix (identical acid concentrations) to prevent ionization suppression in the plasma [1].
-
Internal Standardization: Add Tellurium (Te) or Indium (In) as an internal standard to continuously monitor and correct for plasma fluctuations and matrix viscosity differences.
-
Analysis: Analyze via ICP-MS (Procedure 2 of USP <233>). Note: While excellent for trace metals and total iodine, do not use this data for fluorine quantification due to its low ionization efficiency in standard argon plasma [2].
References
-
High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow Analytical Chemistry (ACS Publications) URL:[Link]
-
Analytical Services for Ion Chromatography (Oxygen Flask Combustion) OEA Laboratories Ltd. URL:[Link]
-
Laboratory of Organic Elemental Analysis: Halogen Interferences Central Laboratories UCT Prague URL:[Link]
19F NMR validation of fluorine position in 5-Cyclopropoxy-4-fluoro-2-iodopyridine
Regiochemical Validation of 5-Cyclopropoxy-4-fluoro-2-iodopyridine: A Comparative Guide to ^19^F NMR Structural Elucidation
In the rapid development of fluorinated pharmaceuticals and agrochemicals, the precise regiochemical assignment of heavily substituted pyridines is a fundamental analytical challenge. For complex building blocks like 5-cyclopropoxy-4-fluoro-2-iodopyridine, standard ^1^H NMR often falls short due to a lack of contiguous proton spin systems.
As a Senior Application Scientist, I designed this guide to objectively compare available structural elucidation techniques and provide a self-validating, field-proven ^19^F NMR methodology to definitively confirm the fluorine position (C4) against potential isomeric impurities (e.g., C6 or C3 fluorination).
Part 1: Comparison of Analytical Alternatives
When determining the exact position of a fluorine atom on a fully functionalized heterocyclic ring, researchers must balance regiochemical confidence with sample recovery and time-to-result. Table 1 outlines how ^19^F NMR compares to alternative methods.
Table 1: Performance Comparison of Structural Elucidation Techniques
| Analytical Method | Regiochemical Confidence | Non-Destructive | Time-to-Result | Key Limitation |
| ^19^F / ^1^H-^19^F HOESY NMR | Absolute (Gold Standard) | Yes | 2–4 Hours | Requires mg-scale sample purity |
| X-Ray Crystallography | Absolute | Yes | Days–Weeks | Requires high-quality single crystals |
| ^13^C NMR (HMBC/HSQC) | High | Yes | 4–12 Hours | Low sensitivity; complex ^13^C-^19^F splitting |
| Mass Spectrometry (MS/MS) | Low | No | Minutes | Cannot easily distinguish positional isomers |
While X-Ray crystallography provides absolute spatial certainty, it is bottlenecked by crystal growth. ^19^F NMR, by contrast, offers an immediate, solution-state orthogonal validation system by combining scalar (through-bond) and dipolar (through-space) coupling data.
Part 2: The Causality of ^19^F NMR in Regiochemical Assignment
The power of this technique relies on the physical properties of the ^19^F nucleus. Because ^19^F possesses a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio that is ~94% that of a proton, it offers near-equivalent sensitivity to ^1^H NMR with a completely background-free spectral window[1].
To validate 5-cyclopropoxy-4-fluoro-2-iodopyridine, we rely on a self-validating logic matrix based on the pyridine ring's geometry (N is position 1):
-
Scalar Spin-Spin Coupling (
-Coupling): In the target C4-fluoro isomer, the fluorine atom is ortho to the proton at C3 and meta to the proton at C6. The magnitude of scalar couplings is highly dependent on the number of intervening bonds[2]. We expect a strong (ortho-coupling, ~8–10 Hz) splitting the H3 signal, and a weaker (meta-coupling, ~4–6 Hz) splitting the H6 signal. -
Dipolar Coupling (HOESY): Through-space dipolar interactions can be mapped using Heteronuclear Overhauser Effect Spectroscopy (HOESY), which is highly effective for elucidating the structures of complex fluorinated molecules[3]. A 2D ^1^H-^19^F HOESY experiment will only show cross-peaks for nuclei within ~5 Å of each other. If the fluorine is at C4, it will exhibit a strong NOE cross-peak to the adjacent H3 proton and the protons of the cyclopropoxy group at C5.
Self-Validation Check: If the sample were the isomeric 5-cyclopropoxy-6-fluoro-2-iodopyridine, the HOESY spectrum would show NOE cross-peaks to the cyclopropoxy group, but not to the pyridine protons (which would be located at C3 and C4, too far from C6).
Part 3: Experimental Protocol
The following step-by-step methodology establishes an orthogonal validation workflow. Do not deviate from the relaxation delays or mixing times, as they are calibrated for the physical dynamics of fluorinated heterocycles.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of 5-cyclopropoxy-4-fluoro-2-iodopyridine in 0.6 mL of CDCl
3. -
Causality: A highly concentrated sample is required to maximize the signal-to-noise ratio for the 2D HOESY experiment, which relies on relatively weak heteronuclear cross-relaxation pathways.
Step 2: 1D ^1^H and ^19^F NMR Acquisition
-
Action: Acquire a standard ^1^H spectrum (16 scans) and a ^1^H-coupled ^19^F spectrum (32 scans) at 298 K. Set the ^19^F relaxation delay (D1) to 3.0 seconds.
-
Causality: Fluorinated aromatics often exhibit long longitudinal (
) relaxation times. A 3-second D1 delay ensures complete magnetization recovery between pulses, preventing signal saturation and allowing for accurate multiplet integration to extract and constants.
Step 3: 2D ^1^H-^19^F HOESY Setup
-
Action: Execute a phase-sensitive 2D HOESY pulse sequence. Set the mixing time (
) to 350 ms. Acquire 256 increments in the t1 (^19^F) dimension and 2048 data points in the t2 (^1^H) dimension. -
Causality: The choice of mixing time is the most critical parameter. Small molecules in non-viscous solvents (like CDCl
), resulting in positive NOE enhancements. A 350 ms mixing time allows sufficient time for the heteronuclear dipole-dipole cross-relaxation to build up detectable cross-peaks without allowing spin-diffusion to create false-positive distant correlations.3) tumble rapidly in solution (
Step 4: Data Processing and Quantitative Extraction
-
Action: Apply a squared sine-bell apodization function in both dimensions prior to Fourier transformation.
Table 2: Expected Quantitative NMR Parameters for Regiochemical Confirmation
| Nucleus / Interaction | Expected Chemical Shift | Expected Coupling Constant | Structural Implication |
| ^19^F (C4) | -100 to -120 ppm | Confirms F4 is ortho to one proton and meta to another. | |
| ^1^H (C3) | 7.0 - 7.5 ppm | Confirms H3 is ortho to F4. | |
| ^1^H (C6) | 8.0 - 8.5 ppm | Confirms H6 is meta to F4. | |
| ^1^H (Cyclopropoxy) | 3.8 - 4.2 ppm (-OCH) | N/A (Through-space NOE only) | Proximity to F4 confirmed via HOESY cross-peak. |
Part 4: Analytical Workflow Visualization
The logical flow of this self-validating system is mapped below. Both the scalar and spatial data must converge on the C4 position to pass quality control.
Analytical workflow for 19F NMR validation of fluorine regiochemistry in substituted pyridines.
Part 5: References
-
Tähtinen, V., et al. "Measurement of Long-Range 1H−19F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA." Journal of the American Chemical Society. 2
-
Kitevski-LeBlanc, J. L., et al. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." RSC Advances. 3
-
Theis, T., et al. "Quasi-Resonance Fluorine-19 Signal Amplification by Reversible Exchange." Journal of the American Chemical Society. 1
Sources
Safety Operating Guide
Proper Disposal Procedures for 5-Cyclopropoxy-4-fluoro-2-iodopyridine
Executive Summary & Core Directive
5-Cyclopropoxy-4-fluoro-2-iodopyridine is a high-value, multi-halogenated heterocyclic intermediate often utilized in medicinal chemistry (e.g., kinase inhibitor development).[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of both Fluorine and Iodine on the pyridine core.[1][2]
Immediate Action Required:
-
Classification: Treat as Hazardous Waste (Toxic, Irritant, Halogenated) .[1][2]
-
Segregation: strict segregation from non-halogenated solvents and strong oxidizers is mandatory.[1]
-
Destruction Method: High-temperature incineration with acid gas scrubbing (to capture HF and HI).[1]
This guide provides a self-validating workflow to ensure compliance with EPA (RCRA) standards and GLP (Good Laboratory Practice) safety requirements.
Chemical Safety & Hazard Profile (SAR Analysis)
As a specific Safety Data Sheet (SDS) may not be widely available for this specialized intermediate, the following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated pyridines.
| Parameter | Characteristic | Operational Implication |
| Chemical Class | Halogenated Heterocycle / Cyclopropyl Ether | DO NOT mix with strong acids (risk of cyclopropyl ring opening/exotherm).[1] |
| Halogen Content | Fluorine (F), Iodine (I) | Combustion releases Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases.[1][2] |
| Physical State | Solid or Viscous Liquid (Low MP) | Likely combustible.[1][2] Flash point estimated >60°C but treat as flammable if dissolved.[1] |
| Toxicity | Irritant / Potential Sensitizer | High potency likely.[1] Use double-gloving (Nitrile) and chemical fume hood.[1] |
| Reactivity | Acid-Sensitive Ether | Incompatible with concentrated acids, oxidizers, and reducing agents.[1] |
Disposal Workflow & Decision Tree
The following logic flow dictates the segregation path. This ensures that the waste is sent to the correct incineration facility capable of handling halogenated byproducts.[2]
Figure 1: Decision matrix for segregating halogenated pyridine waste. Note that even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the solute classifies the entire mixture as Halogenated Waste.[1][2]
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving waste to accumulation areas, ensure the chemical is stable.[2]
-
Quenching: If the material is in a reaction mixture containing reactive reagents (e.g., Lithium-halogen exchange reagents), quench fully with saturated ammonium chloride or water before placing in the waste container.[1][2]
-
pH Check: Ensure the waste stream is neutral (pH 6-8).
-
Why? The cyclopropyl ether moiety can degrade in highly acidic environments, potentially generating heat or pressure.[2]
-
-
Decontamination: Wipe down the exterior of all glassware/spatulas with a solvent (e.g., Acetone) and dispose of the wipe in the Solid Hazardous Waste bin.[1][2]
Phase 2: Packaging & Containerization
Select the correct container to prevent leaching or embrittlement.[1][2]
-
Liquid Waste:
-
Solid Waste:
-
Container: Wide-mouth HDPE jar.
-
Liner: Double-bagging in 6-mil polyethylene bags is best practice for fine powders to prevent dust inhalation during transfer.[1]
-
Phase 3: Labeling & Documentation
A generic "Waste" label is insufficient.[1] The label must communicate the specific hazards to the disposal facility.[2]
| Field | Entry |
| Chemical Name | 5-Cyclopropoxy-4-fluoro-2-iodopyridine (Solution/Solid) |
| Constituents | List all solvents (e.g., "Dichloromethane 90%, Pyridine deriv. 10%") |
| Hazard Checkbox | [x] Toxic [x] Irritant [x] Halogenated |
| Date | [Start Date of Accumulation] |
| Generator | [Lab Name / PI Name] |
Phase 4: Storage & Handoff
-
Segregation: Store in the Halogenated Solvent satellite accumulation area.
-
Secondary Containment: Use a polyethylene tray to capture potential leaks.[1]
-
Time Limit: Do not accumulate for more than 90 days (standard RCRA Large Quantity Generator limit) or 180 days (Small Quantity Generator).
Emergency Spill Response (Immediate Action)
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: The iodine/fluorine substitution suggests potential respiratory toxicity.[1][3] Clear the area.
-
PPE: Don Silver Shield/4H gloves or double-layered Nitrile gloves, safety goggles, and a lab coat.[1]
-
Containment:
-
Disposal of Debris: All cleanup materials (absorbents, gloves, wipes) must be treated as Hazardous Chemical Waste (Solid) and sealed in a labeled bucket.[1][2]
Regulatory Compliance & Justification
-
EPA RCRA Status: While not explicitly P- or U-listed by specific CAS, this compound is a Characteristic Waste due to toxicity and potential ignitability (D001) if in organic solvent.[1]
-
Halogen Rule: The presence of Fluorine and Iodine mandates that this waste stream be directed to incinerators equipped with wet scrubbers (Sodium Hydroxide) to neutralize acid gases (HF, HI) formed during combustion [1].[1][2]
-
DOT Shipping (if transported):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Hazardous Waste Generators: Categories and Requirements. [Link][1][2]
-
PubChem. (2023).[1][2] Compound Summary: Halogenated Pyridines (General Hazard Data). National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][3] [Link][1][2]
Sources
Personal protective equipment for handling 5-Cyclopropoxy-4-fluoro-2-iodopyridine
Executive Summary: The "Why" Behind the Protocol
As researchers, we often treat catalog intermediates as generic white powders. However, 5-Cyclopropoxy-4-fluoro-2-iodopyridine (CAS: 1034467-84-9) presents a specific structural motif—a halogenated pyridine ring coupled with a strained cyclopropyl ether—that demands a tailored safety approach.
While standard Safety Data Sheets (SDS) for this class of compounds often default to "General Irritant," the presence of the iodine substituent (a labile leaving group) and the fluorinated ring implies potential for skin sensitization and high reactivity . Furthermore, the cyclopropyl group increases lipophilicity, potentially enhancing dermal absorption compared to simple halopyridines.
This guide moves beyond the "wear gloves" instruction to provide a logic-driven PPE and handling strategy designed to protect your health and the integrity of your experimental data.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationship (SAR) analysis of similar fluorinated iodopyridines (e.g., 2-Fluoro-4-iodopyridine), the following hazard profile is established for protocol planning:
| Hazard Class | GHS Category | Operational Implication |
| Skin Corrosion/Irritation | Category 2 (H315) | High Risk: Direct contact may cause dermatitis. The lipophilic cyclopropyl group aids skin penetration. |
| Serious Eye Damage | Category 2A (H319) | High Risk: Dust or aerosols can cause severe irritation/corneal damage. |
| STOT - Single Exposure | Category 3 (H335) | Medium Risk: Inhalation of dust will irritate the respiratory tract. |
| Chemical Stability | Light Sensitive | Data Risk: The C-I bond is photolabile. Degraded product releases free iodine ( |
Critical Insight: Treat this compound as a Potential Sensitizer . Halogenated pyridines are frequently used as electrophiles in cross-coupling (Suzuki/Sonogashira). If it reacts with your protein residues, it can trigger an immune response.
Tiered PPE Selection Strategy
We do not use a "one size fits all" approach. PPE is selected based on the Breakthrough Time (BT) of the material relative to the task duration.
A. Hand Protection (The Critical Barrier)
Standard thin nitrile gloves are insufficient for prolonged contact with halogenated heterocycles in organic solvents.
-
Task: Weighing solid (< 5 mins)
-
Recommendation: Double-gloved Nitrile (minimum 5 mil thickness).
-
Logic: Solid transfer poses low permeation risk, but static cling can cause particles to jump onto wrists. The second pair ensures a clean layer for touching balances/doorknobs.
-
-
Task: Solubilization / Reaction Setup (> 10 mins)
-
Recommendation: Silver Shield® (Laminate) liners under Nitrile, OR High-Grade Viton/Butyl gloves.
-
Logic: Once dissolved in organic solvents (DCM, DMF, DMSO), the "carrier" solvent drives the toxicant through nitrile. Standard nitrile degrades in DCM in <2 minutes.
-
Citation: Permeation data indicates halogenated solvents breakthrough standard nitrile in <5 minutes. [1]
-
B. Respiratory & Body Protection
-
Primary Control: All operations must occur inside a certified Chemical Fume Hood .
-
Body: Standard cotton lab coat. If handling >10g scale, upgrade to Tyvek® disposable sleeves or apron to prevent dust accumulation on fabric cuffs.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient if the solid is fine/dusty or if working with syringes under pressure.
Operational Protocol: The "Self-Validating" Workflow
This workflow minimizes exposure and ensures compound stability (preventing de-iodination).
Step 1: Preparation & Static Control
-
Context: 5-Cyclopropoxy-4-fluoro-2-iodopyridine is a solid. Organic solids often carry static charge, causing them to "fly" during weighing.
-
Action: Use an anti-static gun or polonium strip near the balance.
-
Action: Cover the balance workspace with a disposable bench mat (absorbent side up) to capture invisible micro-spills.
Step 2: Weighing & Solubilization
-
Don PPE: Double nitrile gloves + Lab coat + Goggles.
-
Transfer: Weigh into a tared vial inside the fume hood if possible. If the balance is outside, use a closed transfer vessel.
-
Solvent Addition: Add solvent (e.g., DMSO/DMF) immediately.
-
Scientist Note: Once in solution, the permeation risk increases 10x. Do not touch the vial exterior with contaminated gloves.[1]
-
-
Light Protection: Immediately wrap the reaction vessel in aluminum foil. The Iodine (I) at the 2-position is susceptible to homolytic cleavage by UV light. [2]
Step 3: Decontamination
-
The "Trace" Trap: Wipe down the balance area with a paper towel soaked in simple soap/water, followed by an alcohol wipe.
-
Why? Organic solvents alone often spread the lipophilic residue rather than lifting it. Surfactants (soap) lift the cyclopropyl moiety.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling this specific class of compound.
Figure 1: Decision logic for PPE selection based on the physical state of the fluorinated iodopyridine.[2]
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water/surfactant), then scoop into a bag.
-
Solution Spill: Cover with vermiculite or absorbent pads.
-
Warning: If dissolved in DCM, evacuate the immediate area to allow vapors to vent into the hood before cleaning.
-
Disposal Classification
-
Waste Stream: Halogenated Organic Waste .
-
Segregation: Do NOT mix with strong oxidizers or strong acids (e.g., Nitric Acid).[2] The combination of oxidizers with iodinated compounds can liberate toxic Iodine gas (
). [3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. Retrieved from [Link]
-
PubChem. (2023). Safety Data Sheet Surrogate: 2-Fluoro-4-iodopyridine (CID 10048386). National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
